molecular formula C7H15NO B1343166 2-(Ethoxymethyl)pyrrolidine CAS No. 883538-81-6

2-(Ethoxymethyl)pyrrolidine

Cat. No.: B1343166
CAS No.: 883538-81-6
M. Wt: 129.2 g/mol
InChI Key: FRXBWKFANYNBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethoxymethyl)pyrrolidine is a chiral pyrrolidine-based building block of significant interest in organic synthesis and pharmaceutical research. The pyrrolidine ring is a privileged scaffold in drug discovery, featured in numerous FDA-approved therapeutics, due to its ability to efficiently explore three-dimensional pharmacophore space and influence the stereochemistry and physicochemical properties of candidate molecules . This particular compound is functionalized with an ethoxymethyl side chain, which can enhance solubility and serve as a key synthetic handle for further chemical modification. Researchers can leverage this compound as a versatile precursor in the design and synthesis of novel biologically active compounds. Its applications span across various stages of drug development, including use as a core structure in libraries for high-throughput screening or as a chiral intermediate in the asymmetric synthesis of more complex targets. The saturated, non-planar nature of the pyrrolidine ring contributes to increased molecular complexity and improved solubility profiles, which are critical parameters in optimizing the druggability of lead compounds . As with all fine chemicals, proper handling procedures should be followed. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-6-7-4-3-5-8-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXBWKFANYNBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610409
Record name 2-(Ethoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883538-81-6
Record name 2-(Ethoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chiral Pool Synthesis of (S)-2-(Ethoxymethyl)pyrrolidine from L-Proline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(Ethoxymethyl)pyrrolidine is a valuable chiral building block in medicinal chemistry and asymmetric synthesis, frequently incorporated into pharmacologically active molecules. This in-depth technical guide details a robust and efficient four-step synthesis of (S)-2-(ethoxymethyl)pyrrolidine, commencing from the readily available and inexpensive chiral pool precursor, L-proline. The described pathway leverages standard, high-yielding transformations including amine protection, carboxylic acid reduction, Williamson ether synthesis, and final deprotection. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a practical resource for chemists engaged in the synthesis of complex chiral molecules.

Strategic Rationale: The Utility of L-Proline in Chiral Pool Synthesis

The chiral pool comprises enantiomerically pure natural products that serve as economical starting materials for complex stereoselective syntheses. L-proline, a naturally occurring amino acid, is an exemplary chiral pool precursor for several strategic reasons:

  • Inherent Chirality: L-proline possesses a defined stereocenter at the C-2 position, which can be transferred through a synthetic sequence, obviating the need for asymmetric catalysis or chiral resolution.

  • Structural Pre-formation: The pyrrolidine ring, the core scaffold of the target molecule, is already present in L-proline, significantly simplifying the synthetic strategy.[1][2]

  • Cost-Effectiveness and Availability: As a common amino acid, L-proline is widely available in high enantiomeric purity at a low cost, making it ideal for both laboratory-scale and industrial applications.[3][4]

  • Differentiated Functional Groups: The presence of a secondary amine and a carboxylic acid provides two distinct handles for selective chemical manipulation, allowing for a controlled and predictable synthetic route.[5]

This synthesis is designed around a logical sequence of protecting the more reactive amine, modifying the carboxylic acid, and finally, unmasking the amine to yield the target compound.

Overview of the Synthetic Pathway

The transformation from L-proline to (S)-2-(ethoxymethyl)pyrrolidine is accomplished in four primary steps. The workflow is designed to be linear and robust, with each intermediate being readily purified.

G A L-Proline B N-Boc-L-Proline A->B Step 1: N-Protection (Boc)₂O, Base C (S)-N-Boc-2-(hydroxymethyl)pyrrolidine (N-Boc-L-Prolinol) B->C Step 2: Reduction LiAlH₄, THF D (S)-N-Boc-2-(ethoxymethyl)pyrrolidine C->D Step 3: O-Ethylation NaH, EtI, THF E (S)-2-(Ethoxymethyl)pyrrolidine D->E Step 4: N-Deprotection TFA, DCM

Caption: Synthetic workflow from L-Proline to the target molecule.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key procedural choices. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: N-Protection of L-Proline to Yield N-Boc-L-Proline
  • Causality: The secondary amine of proline is a nucleophile and would interfere with the subsequent reduction step. Protecting it as a tert-butoxycarbonyl (Boc) carbamate masks its nucleophilicity. The Boc group is chosen for its stability under the basic and reductive conditions of the next steps and its reliable removal under acidic conditions.[6]

Protocol:

  • Setup: To a 500 mL round-bottom flask, add L-proline (11.5 g, 100 mmol) and 200 mL of a 1:1 mixture of dioxane and water. Stir until the proline is fully dissolved.

  • Basification: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water dropwise, maintaining the temperature below 10 °C.

  • Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (24.0 g, 110 mmol) in 50 mL of dioxane. Add this solution to the reaction mixture dropwise over 30 minutes at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of L-proline.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1 M solution of hydrochloric acid (HCl). A white precipitate may form. Extract the product into ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

Step 2: Reduction to (S)-N-Boc-2-(hydroxymethyl)pyrrolidine (N-Boc-L-Prolinol)
  • Causality: The carboxylic acid must be reduced to a primary alcohol to provide the site for ether formation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing the Boc-protected amino acid to the corresponding alcohol, N-Boc-L-prolinol.[2]

Protocol:

  • Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (5.7 g, 150 mmol) and 200 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Dissolve N-Boc-L-proline (21.5 g, 100 mmol) in 150 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 1 hour. Vigorous gas evolution will be observed initially.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise: 5.7 mL of water, 5.7 mL of 15% aqueous NaOH, and finally 17.1 mL of water. A granular white precipitate of aluminum salts will form.

  • Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL).

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography (silica gel, eluting with a gradient of 30-50% ethyl acetate in hexanes) to yield N-Boc-L-prolinol as a colorless oil or low-melting solid.[7]

Step 3: O-Ethylation via Williamson Ether Synthesis
  • Causality: The Williamson ether synthesis is a classic and reliable method for forming ethers.[8] The alcohol (N-Boc-L-prolinol) is deprotonated with a strong, non-nucleophilic base, sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an ethylating agent (ethyl iodide) in an Sₙ2 reaction to form the desired ether.[9][10]

Protocol:

  • Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) and wash with anhydrous hexanes (2 x 10 mL) to remove the oil. Add 150 mL of anhydrous THF.

  • Alcohol Addition: Dissolve N-Boc-L-prolinol (10.1 g, 50 mmol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Stir for 30 minutes at this temperature; gas evolution should cease.

  • Alkylating Agent Addition: Add ethyl iodide (EtI) (6.0 mL, 75 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to 0 °C and quench carefully by the slow addition of 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Add 100 mL of water and extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to obtain (S)-N-Boc-2-(ethoxymethyl)pyrrolidine.

Step 4: N-Deprotection to (S)-2-(Ethoxymethyl)pyrrolidine
  • Causality: The final step is the removal of the Boc protecting group to liberate the secondary amine. This is achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, as the byproducts (isobutylene and CO₂) are volatile and easily removed.[11][12]

Protocol:

  • Setup: Dissolve (S)-N-Boc-2-(ethoxymethyl)pyrrolidine (9.2 g, 40 mmol) in 80 mL of dichloromethane (DCM) in a 250 mL round-bottom flask and cool to 0 °C.

  • Acid Addition: Add trifluoroacetic acid (TFA) (40 mL) dropwise.

  • Reaction: Stir the solution at room temperature for 2 hours. Monitor the reaction by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Basification & Extraction: Dissolve the residue in 50 mL of water and cool to 0 °C. Carefully basify the solution to pH > 12 with 6 M NaOH. Extract the free amine product into DCM (4 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and carefully concentrate under reduced pressure (Note: the product is volatile). Further purification can be achieved by distillation under reduced pressure to yield pure (S)-2-(ethoxymethyl)pyrrolidine.

Data Summary

The following table summarizes representative data for the synthesis. Actual yields may vary based on experimental conditions and scale.

StepCompound NameMolecular Weight ( g/mol )Typical Yield (%)Key Characterization Notes
1N-Boc-L-Proline215.25>95%White solid. NMR consistent with structure.
2(S)-N-Boc-2-(hydroxymethyl)pyrrolidine201.2685-90%Colorless oil or low-melting solid. [α]D typically ~ -48° (c=1.3, CHCl₃).
3(S)-N-Boc-2-(ethoxymethyl)pyrrolidine229.3280-88%Colorless oil. Appearance of ethyl group signals in NMR (~1.2 ppm triplet, ~3.5 ppm quartet).
4(S)-2-(Ethoxymethyl)pyrrolidine129.2085-92%Colorless, volatile liquid. Disappearance of Boc group signal in NMR. Mass spec confirms M+H⁺.

Conclusion

This guide outlines a reliable and scalable chiral pool synthesis for (S)-2-(ethoxymethyl)pyrrolidine starting from L-proline. The four-step sequence employs well-established and high-yielding reactions, providing a practical pathway for obtaining this valuable chiral building block. The detailed protocols and mechanistic rationale offer researchers a solid foundation for executing this synthesis with confidence and adapting it for the creation of analogous structures.

References

  • BenchChem. (2025). A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis.
  • Soloshonok, V. A., & Izawa, K. (Eds.). (2017). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 117(17), 11346–11427. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

  • Avenoza, A., Cativiela, C., París, M., & Peregrina, J. M. (1991). (S)-Proline benzyl ester as chiral auxiliary in Lewis acid catalyzed asymmetric Diels-Alder reactions. The Journal of Organic Chemistry, 56(19), 5676–5681. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Reddy, K. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451–24456. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Suganuma, S., et al. (2018). One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation. ChemCatChem, 10(18), 4058-4062. [Link]

  • ResearchGate. (n.d.). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid.... [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Suganuma, S., et al. (2017). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Chemistry Letters, 46(7), 982-984. [Link]

  • ResearchGate. (2016). Deprotection of different N-Boc-compounds. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Spino, C., & Granger, M. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 118, 132845. [Link]

  • Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(13), 5142–5153. [Link]

  • Reddy, K. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451-24456. [Link]

  • Knowles, R. R., & Arnold, F. H. (2016). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 351(6279), 1292–1296. [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]

  • Magrioti, V., et al. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 15(1), 360–375. [Link]

  • Bobko, A. A., et al. (2021). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 26(3), 682. [Link]

  • MDPI. (2022). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. [Link]

  • MDPI. (2021). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. [Link]

  • ResearchGate. (2022). PdPb-Catalyzed Decarboxylation of Proline to Pyrrolidine: Highly Selective Formation of a Biobased Amine in Water. [Link]

  • AAPPTec. Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. [Link]

Sources

An In-Depth Technical Guide to the Resolution of Racemic 2-(Ethoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomers of 2-(ethoxymethyl)pyrrolidine represent crucial building blocks in modern medicinal chemistry, serving as versatile scaffolds in the synthesis of a wide array of pharmacologically active agents.[1] Their stereochemistry often dictates biological activity, making the efficient separation of racemic mixtures a critical endeavor for drug development professionals. This guide provides a comprehensive overview of the principles and practices for the resolution of racemic this compound. It moves beyond a simple recitation of protocols to delve into the underlying mechanistic principles, offering field-proven insights into classical chemical resolution, enzymatic methods, and chromatographic separations. Detailed experimental workflows, comparative data, and visual process diagrams are presented to equip researchers with the knowledge to select and optimize a resolution strategy tailored to their specific needs, ensuring the highest standards of scientific integrity and practical applicability.

Introduction: The Strategic Importance of Chiral this compound

The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its conformational flexibility and ability to engage in key biological interactions.[1][2] When substituted at the 2-position, a stereocenter is created, leading to enantiomeric pairs that can exhibit vastly different pharmacological and toxicological profiles. The (S)-enantiomer of 2-(substituted)pyrrolidines, for instance, is a key structural motif in various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1][3]

While asymmetric synthesis offers a direct route to a single enantiomer, resolution of a racemic mixture often provides a more practical and cost-effective approach, particularly during initial discovery phases or when scaling up a process. This compound, with its combination of a basic nitrogen and an ether linkage, presents unique opportunities and challenges for resolution. The choice of method depends on factors such as desired purity (enantiomeric excess, or e.e.), required scale, economic constraints, and available equipment.

This guide will explore the three primary strategies for resolving racemic this compound:

  • Classical Chemical Resolution: Diastereomeric salt formation with a chiral resolving agent.

  • Enzymatic Resolution: Selective transformation of one enantiomer by a biocatalyst.

  • Chiral Chromatography: Physical separation of enantiomers on a chiral stationary phase.

Classical Chemical Resolution via Diastereomeric Salt Formation

This method remains a cornerstone of industrial-scale chiral separations due to its robustness and scalability. The principle lies in the reaction of the racemic amine with a single enantiomer of a chiral acid. This creates a mixture of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

The Underlying Principle: From Racemate to Separable Diastereomers

The core of this technique is the acid-base reaction between the racemic this compound (a base) and a chiral resolving agent (an acid).

  • (R,S)-2-(ethoxymethyl)pyrrolidine + (R)-Chiral Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]

The resulting products are diastereomers. The difference in their three-dimensional structures leads to distinct crystal lattice energies, which in turn results in differential solubility in a given solvent system. By carefully selecting the solvent and controlling crystallization conditions (temperature, concentration), one diastereomeric salt can be induced to crystallize preferentially, leaving the other enriched in the mother liquor.

Workflow for Classical Resolution

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation of Free Amine racemate Racemic this compound in Solvent mixing Mixing & Heating to Dissolve racemate->mixing resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->mixing cooling Controlled Cooling & Crystallization mixing->cooling filtration Filtration cooling->filtration crystals Crystals of Less Soluble Diastereomeric Salt filtration->crystals mother_liquor Mother Liquor Enriched in More Soluble Diastereomer filtration->mother_liquor base_treatment Treatment with Base (e.g., NaOH aq.) crystals->base_treatment extraction Organic Extraction base_treatment->extraction purified_enantiomer Purified Enantiomer of This compound extraction->purified_enantiomer

Caption: Workflow for Classical Chemical Resolution.

Selecting the Resolving Agent and Solvent

The success of a classical resolution hinges on the "lock-and-key" interaction between the amine and the chiral acid, which dictates the stability and solubility of the resulting diastereomeric salts.

  • Common Chiral Acids: Tartaric acid, mandelic acid, and camphorsulfonic acid are frequently employed. For this compound, derivatives of tartaric acid and mandelic acid have proven effective. The choice is often empirical, requiring screening of several candidates.

  • Solvent System: The solvent must provide a significant solubility differential between the two diastereomeric salts. Alcohols (ethanol, isopropanol), ketones (acetone), and their mixtures with water are common starting points. The ideal solvent will allow for high recovery of the desired diastereomer in high purity after a minimal number of crystallization steps.

Detailed Experimental Protocol: Resolution with (2R,3R)-Di-O-benzoyl-tartaric Acid

This protocol is a representative example and may require optimization.

  • Salt Formation:

    • Dissolve racemic this compound (1.0 eq) in ethanol (5-10 volumes) in a reaction vessel equipped with a stirrer and a thermometer.

    • In a separate vessel, dissolve (2R,3R)-Di-O-benzoyl-tartaric acid (DBTA) (0.5 eq) in the same solvent. Note: Using 0.5 eq of the resolving agent is a common strategy to maximize the yield of one diastereomeric salt.

    • Slowly add the DBTA solution to the amine solution with stirring. An exothermic reaction may be observed.

    • Heat the mixture gently to ensure complete dissolution (e.g., 50-60 °C).

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature over several hours. Spontaneous crystallization may occur. If not, seeding with a small crystal of the desired diastereomeric salt can be beneficial.

    • Further cool the mixture in an ice bath (0-5 °C) for 1-2 hours to maximize crystal formation.

    • Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Liberation of the Free Amine:

    • Suspend the crystalline salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or MTBE) and an aqueous base (e.g., 1-2 M NaOH).

    • Stir vigorously until all solids have dissolved and the two phases are clear.

    • Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Purity Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

    • If the desired e.e. is not achieved, the salt can be recrystallized from a suitable solvent before the liberation step.

Data Presentation: Comparison of Resolving Agents
Resolving AgentSolventMolar Ratio (Amine:Acid)Typical Yield (%)Typical e.e. (%)
(2R,3R)-Di-O-benzoyl-tartaric AcidEthanol2:135-45>98
(R)-Mandelic AcidIsopropanol1:130-40>95
(1S)-(+)-10-Camphorsulfonic AcidAcetone1:125-35>90

Data are representative and will vary based on specific experimental conditions.

Enzymatic Kinetic Resolution

Enzymatic methods offer exceptional selectivity under mild reaction conditions. A kinetic resolution involves an enzyme that selectively catalyzes a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted. For amines, lipases are commonly used to catalyze enantioselective N-acylation.

Principle of Enzymatic Kinetic Resolution

The enzyme's chiral active site preferentially binds one enantiomer, facilitating its acylation at a much higher rate than the other.

  • (R,S)-Amine + Acyl Donor --(Lipase)--> (R)-Amide + (S)-Amine (unreacted)

The reaction is stopped at or near 50% conversion. At this point, the mixture contains the acylated product (one enantiomer) and the unreacted starting material (the other enantiomer). These two compounds have different chemical properties (amide vs. amine) and can be easily separated by standard methods like extraction or chromatography.

Workflow for Enzymatic Resolution

G racemate Racemic this compound + Acyl Donor (e.g., Ethyl Acetate) reaction Enzymatic Reaction (Controlled Time & Temp) racemate->reaction enzyme Immobilized Lipase (e.g., Candida antarctica Lipase B) enzyme->reaction quench Stop Reaction at ~50% Conversion (Filter off Enzyme) reaction->quench separation Separation (e.g., Acid/Base Extraction) quench->separation amide_product (R)-N-acetyl-2-(ethoxymethyl)pyrrolidine separation->amide_product unreacted_enantiomer Enriched (S)-2-(ethoxymethyl)pyrrolidine separation->unreacted_enantiomer

Sources

Conformational Analysis of 2-(Ethoxymethyl)pyrrolidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its three-dimensional structure and its presence in numerous FDA-approved drugs.[1][2] The conformational landscape of substituted pyrrolidines is a critical determinant of their biological activity, governing how these molecules interact with their protein targets. This guide provides an in-depth technical overview of the conformational analysis of 2-(ethoxymethyl)pyrrolidine derivatives, a class of compounds with significant potential in drug discovery. We will explore the fundamental principles of pyrrolidine ring pucker, the influence of the 2-(ethoxymethyl) substituent, and the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling to elucidate the conformational preferences of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of molecular conformation to drive rational drug design.

The Significance of Conformation in this compound Scaffolds

The non-planar nature of the five-membered pyrrolidine ring allows it to adopt a range of puckered conformations, most commonly described as envelope (E) and twist (T) forms.[2] This conformational flexibility, or "pseudorotation," is not random; it is heavily influenced by the nature and position of substituents on the ring.[2] For this compound derivatives, the interplay between the ring pucker and the orientation of the flexible ethoxymethyl side chain creates a complex conformational landscape.

Understanding this landscape is paramount for several reasons:

  • Target Engagement: The specific three-dimensional arrangement of the pyrrolidine ring and its substituents dictates the molecule's ability to fit into a protein's binding pocket. A subtle change in conformation can dramatically alter binding affinity and, consequently, biological activity.

  • Pharmacokinetic Properties: Molecular shape influences properties such as membrane permeability and metabolic stability. Controlling conformation can be a strategy to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Intellectual Property: Novel conformational insights can lead to the development of new chemical entities with distinct properties, strengthening intellectual property positions.

The 2-position of the pyrrolidine ring is a common point of substitution in drug candidates.[2] The ethoxymethyl group, with its ether linkage and terminal ethyl group, introduces additional degrees of rotational freedom, making a thorough conformational analysis essential for predicting and optimizing molecular behavior.

The Pyrrolidine Ring: A Primer on Pseudorotation

The five-membered pyrrolidine ring is not flat. To relieve torsional strain, the ring puckers out of plane. The two most common puckered conformations are the envelope (E) , where one atom is out of the plane of the other four, and the twist (T) , where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The specific conformation is often described by the phase angle of pseudorotation (P), which ranges from 0° to 360°. Different values of P correspond to different envelope and twist conformations. For pyrrolidine itself, the barrier to interconversion between these conformations is low, leading to a dynamic equilibrium in solution. However, substitution significantly alters the energy landscape, favoring certain puckered forms over others.

For proline, a well-studied pyrrolidine derivative, substituents at the C4 position are known to control the ring's pucker, favoring either a Cγ-exo or Cγ-endo conformation.[2] Similarly, a substituent at the C2 position, as in our case, will create a preference for specific ring conformations to minimize steric and electronic repulsions.

An Integrated Approach to Conformational Analysis

A robust conformational analysis relies on the synergy between experimental and computational techniques. No single method provides a complete picture; instead, they offer complementary insights into the solid-state, solution-phase, and theoretical energetic landscapes of the molecule.

G cluster_0 Experimental Methods cluster_1 Computational Methods cluster_2 Integrated Understanding X-ray Crystallography X-ray Crystallography Conformational Landscape Conformational Landscape X-ray Crystallography->Conformational Landscape Solid-State Conformation NMR Spectroscopy NMR Spectroscopy NMR Spectroscopy->Conformational Landscape Solution-Phase Equilibria DFT Calculations DFT Calculations DFT Calculations->Conformational Landscape Energetic Profile Molecular Dynamics Molecular Dynamics Molecular Dynamics->Conformational Landscape Dynamic Behavior

Caption: Integrated workflow for conformational analysis.

X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[3][4] This technique yields precise bond lengths, bond angles, and torsion angles, offering a high-resolution view of a single, low-energy conformation.

Causality Behind the Choice: While the solid-state conformation may not be the only one present in solution, it represents a stable, low-energy state. This information is invaluable for:

  • Validating Computational Models: The crystal structure serves as a benchmark for assessing the accuracy of computational methods.

  • Understanding Packing Forces: Crystal packing can influence conformation, providing insights into intermolecular interactions.

  • Structure-Based Drug Design: The crystal structure of a ligand bound to its target protein is the gold standard for understanding binding modes.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

The output will provide a detailed 3D model of the molecule, including the specific pucker of the pyrrolidine ring and the torsion angles of the ethoxymethyl side chain.

NMR Spectroscopy: Unveiling the Solution-State Dynamics

In the biologically relevant solution phase, molecules are often in a dynamic equilibrium between multiple conformations. NMR spectroscopy is a powerful tool for characterizing these equilibria.[5][6][7] The key NMR parameters for conformational analysis are:

  • Chemical Shifts (δ): The chemical shift of a proton is sensitive to its local electronic environment, which is influenced by the molecular conformation.

  • Vicinal Coupling Constants (³J): The coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these couplings around the pyrrolidine ring, one can deduce the ring's pucker.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is proportional to the inverse sixth power of the distance between two protons. The presence of an NOE between two protons indicates that they are close in space (< 5 Å), providing crucial distance restraints for structure determination.[8]

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H and ¹³C Spectra: Standard 1D spectra are acquired to assign the chemical shifts of all protons and carbons.

  • COSY (Correlation Spectroscopy): A 2D COSY experiment is performed to identify scalar-coupled protons, confirming the connectivity within the molecule.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D ROESY or NOESY experiment is acquired to identify through-space correlations. For flexible molecules, ROESY is often preferred as it can distinguish between direct and spin-diffusion pathways.[8]

  • Data Analysis:

    • Vicinal coupling constants are measured from the high-resolution 1D ¹H spectrum.

    • NOE cross-peaks are integrated to provide semi-quantitative distance restraints (strong, medium, weak).[8]

G Sample Sample 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) Sample->1D NMR (¹H, ¹³C) Assign Resonances 2D COSY 2D COSY 1D NMR (¹H, ¹³C)->2D COSY Establish Connectivity Measure J-Couplings Measure J-Couplings 1D NMR (¹H, ¹³C)->Measure J-Couplings 2D ROESY/NOESY 2D ROESY/NOESY 2D COSY->2D ROESY/NOESY Measure Distances Distance Restraints Distance Restraints 2D ROESY/NOESY->Distance Restraints Karplus Equation Karplus Equation Measure J-Couplings->Karplus Equation Dihedral Angles Dihedral Angles Karplus Equation->Dihedral Angles Solution Conformation(s) Solution Conformation(s) Dihedral Angles->Solution Conformation(s) Distance Restraints->Solution Conformation(s)

Caption: NMR workflow for solution conformation determination.

Computational Chemistry: Exploring the Energy Landscape

Computational methods are essential for bridging the gap between the static picture from X-ray crystallography and the averaged data from NMR.[9] They allow for the exploration of the entire conformational space and the calculation of the relative energies of different conformers.

Causality Behind the Choice:

  • Energy Calculations: Quantum mechanics methods like Density Functional Theory (DFT) can accurately calculate the relative energies of different conformations, helping to identify the most stable structures.[10][11]

  • Conformational Searching: Molecular mechanics or DFT can be used to systematically search for all low-energy conformers.

  • Interpretation of NMR Data: Calculated NMR parameters (chemical shifts, coupling constants) for different conformers can be compared to experimental data to determine the conformational equilibrium in solution.[11]

Protocol: DFT-Based Conformational Analysis

  • Initial Conformer Generation: A conformational search is performed using a molecular mechanics force field to generate a set of low-energy starting structures.

  • Geometry Optimization: Each of these structures is then subjected to geometry optimization using a DFT method (e.g., B3LYP with a 6-31G** basis set).[10] This finds the nearest local energy minimum for each starting structure.

  • Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • NMR Parameter Calculation: For the lowest energy conformers, NMR chemical shifts and coupling constants are calculated using a suitable DFT method (e.g., GIAO method).

  • Boltzmann Averaging: The calculated NMR parameters for each conformer are averaged according to their Boltzmann populations (calculated from their relative free energies) for comparison with the experimental data.

Key Conformational Features of this compound Derivatives

Based on the principles of conformational analysis and data from related systems, we can anticipate several key conformational features for this compound derivatives:

Ring Pucker: The bulky ethoxymethyl group at the C2 position will likely favor a conformation that places it in a pseudo-equatorial orientation to minimize steric hindrance. This will, in turn, influence the pucker of the pyrrolidine ring. For example, a C3-endo/C4-exo twist conformation might be favored to accommodate the substituent.

Side Chain Orientation: The ethoxymethyl side chain has two key rotatable bonds: C2-CH₂ and CH₂-O. The orientation of this side chain will be governed by a combination of steric effects and potential intramolecular interactions.

Intramolecular Hydrogen Bonding: If the pyrrolidine nitrogen is a secondary amine (N-H), there is the possibility of an intramolecular hydrogen bond between the N-H proton and the ether oxygen of the ethoxymethyl side chain. Such an interaction would significantly constrain the conformation of both the ring and the side chain, and can be detected by NMR and IR spectroscopy.[12]

Comparative Conformational Data (Illustrative)

ParameterTechniqueExpected Observation for this compoundRationale
Ring Pucker X-ray, NMR, DFTPreference for a specific envelope or twist conformationMinimization of steric strain from the C2 substituent.
³J(H2,H3) NMRSpecific values (e.g., 5-9 Hz for cis, 0-4 Hz for trans)Dihedral angle dependence according to the Karplus equation.
NOE (H2 to Ring H) NMRSpecific NOEs will indicate the pseudo-axial/equatorial position of H2.Proximity of H2 to other protons on the ring.
Side Chain Torsions X-ray, DFTPreference for specific staggered rotamers.Minimization of torsional and steric strain.
N-H Chemical Shift NMRDownfield shift if intramolecular H-bond is present.Deshielding of the proton involved in the hydrogen bond.

Conclusion: From Conformation to Drug Design

The conformational analysis of this compound derivatives is a critical exercise in modern drug discovery. By integrating the high-resolution snapshot of X-ray crystallography, the dynamic solution-phase picture from NMR spectroscopy, and the energetic insights from computational chemistry, a comprehensive understanding of the molecule's conformational landscape can be achieved. This knowledge empowers medicinal chemists to make informed decisions in the design of new drug candidates, optimizing their fit for the target protein and fine-tuning their physicochemical properties. A thorough understanding of conformation is not merely an academic exercise; it is a fundamental pillar of rational, efficient, and successful drug development.

References

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Júnior, E. N. S., et al. (2023). Determining the Predominant Conformations of Mortiamides A−D in Solution Using NMR Data and Molecular Modeling Tools. Journal of Natural Products. [Link]

  • Sytverov, A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Nishikawa, T., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

  • Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. [Link]

  • Haq, W., et al. (2019). Pyrrolidine ring puckering and prolyl amide bond configurations of 2-methyl-allo-hydroxyproline-based dipeptides. Organic & Biomolecular Chemistry. [Link]

  • Andrews, D. M., et al. (2002). Pyrrolidine-5,5-trans-lactams. 2. The use of X-ray crystal structure data in the optimization of P3 and P4 substituents. Organic Letters. [Link]

  • Vitucci, F. M., et al. (2016). A Computational and Experimental Study of the Conformers of Pyrrolidinium Ionic Liquid Cations Containing an Ethoxy Group in the Alkyl Side Chain. ResearchGate. [Link]

  • Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. [Link]

  • Lobato-García, C. E., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure. [Link]

  • Demeshko, I. A., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Sciforum. [Link]

  • Mondal, T., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences. [Link]

  • Grygorenko, O. O., et al. (2013). Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. Organic & Biomolecular Chemistry. [Link]

  • Al-Majid, A. M., et al. (2021). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX: JYU. [Link]

  • Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. (1983).
  • Taylor, A. M., et al. (2019). Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations?. Journal of Chemical Information and Modeling. [Link]

  • Kudrin, P., et al. (2014). Pyrrolidine nucleotide analogs with a tunable conformation. Beilstein Journal of Organic Chemistry. [Link]

  • Demeshko, I. A., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. MDPI. [Link]

  • St-Amour, R., & St-Jacques, M. (1981). The conformational properties of seven-membered heterocycles: 1,3-dioxacyclohept-5-ene and its 2-substituted derivatives. Canadian Journal of Chemistry. [Link]

  • Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology. [Link]

  • Gussakovsky, E. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Molecules. [Link]

  • Henry, S. J., et al. (2021). Computational methods for exploring protein conformations. ResearchGate. [Link]

  • D'Andrea, L. D., & Isernia, C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. [Link]

  • Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. JenaLib. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]

Sources

A Methodological Guide to Determining the Thermochemical Properties of 2-(Ethoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(Ethoxymethyl)pyrrolidine is a heterocyclic compound incorporating both ether and cyclic amine functionalities, a common structural motif in medicinal chemistry and materials science. Despite its potential utility, a comprehensive, publicly available dataset of its thermochemical properties is notably absent. These properties—including enthalpy of formation, heat capacity, and vapor pressure—are fundamental to ensuring process safety, optimizing reaction conditions, and developing accurate computational models. This guide provides a detailed framework for researchers, scientists, and drug development professionals to determine these critical parameters. It outlines both state-of-the-art computational prediction methods and established experimental protocols, offering a robust, self-validating system for generating reliable thermochemical data where none currently exists.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, and its derivatives are integral to a vast array of pharmacologically active molecules. The substituent at the 2-position, in this case, an ethoxymethyl group, significantly influences the molecule's physical and chemical behavior, including its stability, reactivity, and phase behavior. A thorough understanding of the thermochemical properties of this compound is therefore not an academic exercise, but a prerequisite for its safe and efficient application in any research or industrial setting.

Thermochemical data are crucial for:

  • Process Safety and Hazard Analysis: Predicting the potential for thermal runaway reactions and assessing the thermal stability of the compound during storage and handling.

  • Reaction Engineering: Optimizing reaction yields and selectivity by understanding the energetics of reaction pathways.

  • Computational Modeling: Providing essential parameters for molecular dynamics simulations, quantum chemical calculations, and process modeling.

  • Physical Chemistry: Characterizing intermolecular forces and phase equilibria.

Given the current gap in the literature, this whitepaper serves as a comprehensive methodological guide. It is structured to empower researchers to generate high-quality data through a combination of predictive computational chemistry and rigorous experimental validation.

Part 1: Computational Prediction of Thermochemical Properties

Before embarking on potentially resource-intensive experimental work, in silico methods provide a powerful and cost-effective means of estimating thermochemical properties. These predictions can guide experimental design and provide a theoretical baseline for comparison.

High-Accuracy Composite Methods

For gas-phase properties, high-accuracy composite methods like Gaussian-n (G4) and Complete Basis Set (CBS) theories represent the gold standard.[1][2][3] These methods systematically combine calculations at different levels of theory and with various basis sets to approximate the results of a very high-level calculation with a complete basis set.

The G4 theory, for instance, calculates the total energy at 0 K by summing several components: the energy from a high-level CCSD(T) calculation, corrections for basis set effects, a Hartree-Fock limit extrapolation, and higher-level corrections.[1][2]

Workflow for G4 Calculation:

  • Geometry Optimization: The molecular geometry is optimized using a lower-cost but reliable method, typically the B3LYP density functional with a suitable basis set (e.g., 6-31G(2df,p)).[1]

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using progressively higher levels of theory and larger basis sets.

  • Energy Combination: The final G4 energy is assembled according to its specific formula, which combines the energies from the various steps to extrapolate to a highly accurate value.[2][4]

Density Functional Theory (DFT)

While composite methods are highly accurate, they can be computationally expensive. Density Functional Theory (DFT) offers a practical alternative with a favorable balance of accuracy and computational cost. The choice of functional is critical for reliable thermochemical predictions.

For main-group thermochemistry and kinetics, the M06-2X functional has demonstrated excellent performance.[5][6][7][8] It is specifically parameterized to handle a wide range of chemical interactions, making it suitable for a molecule like this compound which contains multiple functional groups.

Protocol for DFT Calculation:

  • Input Structure: Generate a 3D structure of this compound.

  • Geometry Optimization and Frequency Calculation: Perform a geometry optimization and frequency calculation using the M06-2X functional with a large, flexible basis set such as 6-311+G(d,p). The absence of imaginary frequencies confirms a true energy minimum.

  • Thermochemical Analysis: From the frequency calculation output, extract the standard enthalpy (H), entropy (S), and Gibbs free energy (G).

Computational Workflow Diagram

The following diagram illustrates the logical flow for predicting thermochemical properties using computational methods.

G cluster_input Input cluster_methods Computational Methods cluster_high_accuracy High-Accuracy (e.g., G4 Theory) cluster_dft DFT (e.g., M06-2X) cluster_output Predicted Properties mol_structure Molecular Structure of This compound g4_opt B3LYP Geometry Optimization & Frequencies mol_structure->g4_opt dft_opt M06-2X/6-311+G(d,p) Optimization & Frequencies mol_structure->dft_opt g4_sp Series of Single-Point Energy Calculations (CCSD(T), MP2, etc.) g4_opt->g4_sp g4_extrap Extrapolation & Combination g4_sp->g4_extrap gas_phase_h Gas-Phase Enthalpy of Formation (ΔfH°gas) g4_extrap->gas_phase_h dft_opt->gas_phase_h gas_phase_s Standard Entropy (S°) dft_opt->gas_phase_s gas_phase_cp Heat Capacity (Cp) dft_opt->gas_phase_cp

Caption: Computational workflow for predicting gas-phase thermochemical properties.

Part 2: Experimental Determination of Thermochemical Properties

Experimental measurements are essential for validating computational predictions and for determining condensed-phase properties that are difficult to calculate accurately. A high-purity sample (>99.5%) is a prerequisite for all measurements.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy released or consumed when a compound is formed from its constituent elements in their standard states. For organic liquids, this is most accurately determined via combustion calorimetry.

Protocol for Oxygen Bomb Combustion Calorimetry:

  • Calorimeter Calibration: Calibrate the energy equivalent of the calorimeter system by combusting a certified standard reference material, such as benzoic acid.[9][10] This step is crucial for obtaining accurate results.

  • Sample Preparation: Accurately weigh a sample (typically 0.5-1.0 g) of high-purity this compound into a crucible. A known mass of a combustion aid (like mineral oil) may be used to ensure complete combustion.[9]

  • Bomb Assembly: Place the crucible in the bomb, add a small amount of distilled water to saturate the internal atmosphere, and pressurize the bomb with high-purity oxygen (typically to ~30 atm).

  • Combustion: Submerge the bomb in the calorimeter's water bath, allow the system to reach thermal equilibrium, and then ignite the sample.

  • Temperature Measurement: Record the temperature of the water bath at regular intervals before, during, and after combustion until thermal equilibrium is re-established.

  • Data Analysis: Calculate the corrected temperature rise and use the calorimeter's energy equivalent to determine the total heat released. Apply corrections for the combustion of the fuse, the combustion aid, and the formation of nitric acid from the nitrogen in the sample and residual atmospheric N2.[9][11] From this, the standard internal energy of combustion (ΔcU°) is determined, which can then be converted to the standard enthalpy of combustion (ΔcH°) and subsequently to the standard enthalpy of formation (ΔfH°).

Heat Capacity (Cp) and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat capacity as a function of temperature and for studying phase transitions (melting, boiling).[12][13][14][15]

Protocol for DSC Measurement of Heat Capacity:

  • Instrument Calibration: Calibrate the DSC for temperature and heat flow using certified standards (e.g., indium, sapphire).[13]

  • Sample Preparation: Weigh a small sample (5-15 mg) into a hermetically sealed aluminum pan.[12] An empty, sealed pan is used as the reference.

  • Measurement Sequence: The most common method (ASTM E1269) involves a three-step process: a. Run a baseline scan with two empty pans. b. Run a scan with a sapphire standard in the sample position. c. Run a scan with the this compound sample.

  • Data Analysis: The heat flow difference between the sample run and the baseline run, compared to the heat flow difference for the sapphire standard, allows for the direct calculation of the sample's specific heat capacity (Cp) across the measured temperature range.[12]

Vapor Pressure and Enthalpy of Vaporization (ΔvapH°)

Vapor pressure data is critical for understanding volatility and is used to determine the enthalpy of vaporization. For low-volatility compounds, the Knudsen effusion method is highly suitable.[16][17][18]

Protocol for Knudsen Effusion Method:

  • Apparatus: The method uses a Knudsen cell, which is a small container with a precisely machined small orifice, placed in a high-vacuum chamber. The mass loss over time is measured by a highly sensitive microbalance.[16][17]

  • Measurement: A sample of this compound is placed in the cell, and the system is evacuated. The cell is heated to a stable, controlled temperature.

  • Mass Loss Monitoring: The rate of mass loss ( dm/dt ) through the orifice is measured. This rate is directly proportional to the vapor pressure (P) at that temperature.

  • Data Analysis: The vapor pressure is calculated using the Knudsen equation. By measuring the vapor pressure at several different temperatures, the enthalpy of vaporization (ΔvapH°) can be determined from the slope of a ln(P) vs. 1/T plot, according to the Clausius-Clapeyron equation.

Experimental Workflow Diagram

This diagram outlines the interconnected experimental procedures for determining a comprehensive set of thermochemical properties.

G cluster_input Prerequisite cluster_exp Experimental Procedures cluster_output Determined Properties pure_sample High-Purity (>99.5%) This compound combustion Oxygen Bomb Combustion Calorimetry pure_sample->combustion dsc Differential Scanning Calorimetry (DSC) pure_sample->dsc knudsen Knudsen Effusion (Vapor Pressure) pure_sample->knudsen delta_h_liquid Condensed Phase Enthalpy of Formation (ΔfH°liquid) combustion->delta_h_liquid cp_liquid Liquid Heat Capacity (Cp, liq) dsc->cp_liquid phase_trans Enthalpies of Fusion/Vaporization (ΔfusH°, ΔvapH°) dsc->phase_trans knudsen->phase_trans from Clausius-Clapeyron vapor_p Vapor Pressure vs. Temp knudsen->vapor_p

Caption: Workflow for the experimental determination of thermochemical properties.

Part 3: Bridging Theory and Experiment

Neither computational nor experimental methods alone provide a complete picture. The true power of this approach lies in their synergy. Computational results provide a valuable sanity check for experimental data, while experimental values are essential for anchoring theoretical models to reality.

A key link between the two is the thermodynamic cycle shown below, which relates the gas-phase enthalpy of formation (typically calculated) to the liquid-phase enthalpy of formation (typically measured).

G elements Constituent Elements (e.g., C(gr), H2(g), O2(g), N2(g)) gas This compound (gas) elements->gas  ΔfH°(gas) (From Calculation)   liquid This compound (liquid) elements->liquid  ΔfH°(liquid) (From Experiment)   gas->liquid  -ΔvapH° (From Experiment)  

Caption: Thermodynamic cycle relating gas, liquid, and elemental states.

This cycle provides a self-validating system. The experimentally determined enthalpy of vaporization (ΔvapH°) from vapor pressure measurements can be used to convert the computationally derived gas-phase enthalpy of formation to a predicted liquid-phase value. This prediction can then be compared directly with the value obtained from combustion calorimetry. Strong agreement between these values lends high confidence to the overall dataset.

ΔfH°(liquid, predicted) = ΔfH°(gas, calculated) - ΔvapH°(experimental)

Summary of Target Properties

The ultimate goal of this comprehensive approach is to populate a data table with high-confidence values. The following serves as a template for summarizing the key thermochemical properties for this compound.

PropertySymbolPredicted Value (Method)Experimental Value (Method)Units
Standard Gas-Phase Enthalpy of FormationΔfH°(gas, 298.15 K)Value (G4/M06-2X)DerivedkJ/mol
Standard Liquid-Phase Enthalpy of FormationΔfH°(liq, 298.15 K)DerivedValue (Combustion Cal.)kJ/mol
Standard Enthalpy of VaporizationΔvapH°N/AValue (Knudsen Effusion)kJ/mol
Liquid-Phase Heat CapacityCp(liq, 298.15 K)Value (M06-2X)Value (DSC)J/(mol·K)
Standard EntropyS°(gas, 298.15 K)Value (M06-2X)N/AJ/(mol·K)

Conclusion

While the thermochemical properties of this compound are not currently documented in readily accessible literature, they can be determined with high accuracy through a systematic and integrated approach. By combining the predictive power of modern computational chemistry with the definitive results of established experimental techniques such as combustion calorimetry, DSC, and Knudsen effusion, researchers can generate the reliable data necessary for safe handling, process optimization, and advanced molecular modeling. This guide provides the necessary theoretical grounding and practical protocols to undertake this essential characterization, ensuring scientific integrity and enabling the future application of this important chemical compound.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5). Retrieved from [Link]

  • Cheméo. (n.d.). 2-Ethyl-pyrrolidine - Chemical & Physical Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(2-Nitrophenyl)ethoxymethyl]pyrrolidine. Retrieved from [Link]

  • Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. Retrieved from [Link]

  • Good, W. D. (1970). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum. CDC Stacks. Retrieved from [Link]

  • Harshman, A. R. (2007). Vapor Pressure of Low Volatile Chemicals from a Knudsen Effusion Technique. University of South Florida Scholar Commons. Retrieved from [Link]

  • Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers, Inc. Retrieved from [Link]

  • ASTM International. (2018). ASTM E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. (Link available via ResearchGate: [Link])

  • PubChem. (n.d.). 2-(Methoxymethyl)pyrrolidine. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Good, W. D. (1970). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum. Journal of Chemical & Engineering Data, 15(1), 150-151. Retrieved from [Link]

  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Retrieved from [Link]

  • Thomas, L. C. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Polymers, 15(19), 3939. Retrieved from [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. Retrieved from [Link]

  • Rausch, M. H., et al. (2019). Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. Review of Scientific Instruments, 90(5), 055106. Retrieved from [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 Suite of Density Functionals for Main Group Thermochemistry, Thermochemical Kinetics, Noncovalent Interactions, Excited States, and Transition Elements: Two New Functionals and Systematic Testing of Four M06-Class Functionals and 12 Other Functionals. Theoretical Chemistry Accounts, 120, 215-241. Retrieved from [Link]

  • Swinburne Commons. (2017, March 14). Thermochemistry (Chemistry Laboratory Previews) [Video]. YouTube. Retrieved from [Link]

  • Harshman, A. R. (2007). Development of a Method to Determine Vapor Pressure Data of Low Volatile Chemicals from a Knudsen Effusion Technique. University of South Florida. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Ghiasi, R. (2009). Investigation of Gaussian4 Theory for Transition Metal Thermochemistry. Journal of Chemical Theory and Computation, 5(5), 1256-1262. Retrieved from [Link]

  • Harreus, A. L., et al. (n.d.). 2-Pyrrolidone: Properties and Uses. Scribd. Retrieved from [Link]

  • Bryantsev, V. S., et al. (2009). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A, 113(18), 5399-5409. Retrieved from [Link]

  • Simmie, J. M., & Somers, K. P. (2018). Gaussian 4 Theory. In High-Accuracy Thermochemistry (pp. 1-24). Jenny Stanford Publishing. (Link available via ResearchGate: [Link])

  • Wang, Y., et al. (2018). Revised M06 density functional for main-group and transition-metal chemistry. Proceedings of the National Academy of Sciences, 115(41), 10257-10262. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Santos, L. M. N. B. F., et al. (2009). Development and test of a new Knudsen effusion apparatus for the measurement of low vapour pressures. The Journal of Chemical Thermodynamics, 41(9), 1031-1037. (Link available via ResearchGate: [Link])

  • Chemistry LibreTexts. (2024). 1: Thermochemistry (Experiment). Retrieved from [Link]

  • C.A.A. van Boeckel, et al. (1980). Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. Google Patents.
  • Wikipedia. (n.d.). Quantum chemistry composite methods. Retrieved from [Link]

  • Guan, M., et al. (2018). Improving the Accuracy and Reliability of M06-2X using Atom-Centered Potentials for Non-Covalent Interactions. University of British Columbia. Retrieved from [Link]

  • Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. Retrieved from [Link]

  • Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania. Retrieved from [Link]

  • Lyon, R. E., & Walters, R. N. (2014). A critical review of the methods and applications of microscale combustion calorimetry for material flammability assessment. Polymers for Advanced Technologies, 25(6), 613-625. (Link available via ResearchGate: [Link])

Sources

Quantum Chemical Calculations for 2-(Ethoxymethyl)pyrrolidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of quantum chemical calculations applied to 2-(ethoxymethyl)pyrrolidine, a chiral molecule of significant interest in medicinal chemistry. The pyrrolidine scaffold is a cornerstone in the design of numerous biologically active compounds, and understanding its electronic and structural properties at a quantum level is paramount for rational drug design and development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain deeper insights into the behavior of such molecules.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its non-planar, flexible nature allows it to present substituents in a well-defined three-dimensional arrangement, which is often crucial for specific interactions with biological targets.[1] this compound, with its chiral center at the C2 position and an ether linkage, possesses a unique combination of structural and electronic features that make it a valuable building block in the synthesis of novel therapeutic agents.

The chirality of this compound is of particular importance. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic.[4] Computational methods provide a powerful tool for investigating the properties of individual enantiomers and their potential interactions with chiral biological environments, such as protein binding sites.

Quantum chemical calculations offer a route to understanding the intrinsic properties of this compound, such as its molecular geometry, electronic structure, and spectroscopic characteristics. This knowledge can inform the design of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

Theoretical Foundations: A Scientist's Rationale for Method Selection

The choice of computational methodology is a critical step that dictates the accuracy and feasibility of the study. For a molecule like this compound, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying medium-sized organic molecules.[5][6][7] DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to traditional wave function-based methods, which deal with the much more complex many-electron wave function.

For our study of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and well-validated choice. It combines the strengths of both Hartree-Fock theory and DFT, providing a good description of both exchange and correlation effects. Studies on similar pyrrolidine derivatives have successfully employed the B3LYP functional to investigate their electronic properties.[5]

Basis Sets: The Building Blocks of Molecular Orbitals

The accuracy of a DFT calculation is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals of the molecule. For a molecule containing C, N, O, and H atoms, the 6-31G(d,p) basis set offers a good compromise between accuracy and computational cost. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds and lone pairs.

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Caption: A generalized workflow for quantum chemical calculations on this compound.

Step 1: Molecular Structure Preparation
  • 2D Sketching: Begin by drawing the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch). Ensure the correct stereochemistry (R or S) is specified at the chiral center.

  • 3D Conversion: Convert the 2D sketch into an initial 3D structure. Most chemical drawing software have built-in tools for this.

Step 2: Geometry Optimization

The initial 3D structure is not necessarily at its lowest energy conformation. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Method: DFT with the B3LYP functional.

  • Basis Set: 6-31G(d,p).

  • Input: The 3D coordinates of the initial structure.

  • Output: The optimized 3D coordinates and the corresponding electronic energy.

Step 3: Frequency Calculation

A frequency calculation is essential to confirm that the optimized geometry is a true minimum and not a saddle point (a transition state).

  • Software: Same as geometry optimization.

  • Method: DFT with the B3LYP functional.

  • Basis Set: 6-31G(d,p).

  • Input: The optimized 3D coordinates.

  • Output: Vibrational frequencies. A true minimum will have no imaginary frequencies. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the energy.

Step 4: Predicting Spectroscopic Properties

Once a stable minimum energy structure is confirmed, its spectroscopic properties can be predicted.

  • NMR Spectroscopy:

    • Method: GIAO (Gauge-Including Atomic Orbital) method within a DFT framework.[5][6]

    • Input: The optimized geometry.

    • Output: Absolute shielding tensors for each nucleus. These can be converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

  • IR Spectroscopy:

    • Method: The frequencies and intensities from the frequency calculation directly correspond to the predicted IR spectrum.

    • Output: A list of vibrational frequencies and their corresponding IR intensities.

Analysis and Visualization of Results

The output from quantum chemical calculations provides a wealth of information that requires careful analysis and visualization to extract meaningful insights.

Molecular Orbitals: The Frontiers of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

These orbitals can be visualized as 3D surfaces using software like GaussView or Avogadro.

Molecular_Orbitals cluster_homo HOMO cluster_lumo LUMO HOMO_img LUMO_img

Caption: A conceptual representation of HOMO and LUMO surfaces.

Electrostatic Potential (ESP) Map: A Guide to Intermolecular Interactions

The electrostatic potential (ESP) map is a powerful tool for understanding how a molecule will interact with other molecules. It is a 3D representation of the electrostatic potential on the electron density surface.

  • Red Regions (Negative ESP): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These regions are attractive to electrophiles.

  • Blue Regions (Positive ESP): Indicate areas of low electron density, typically around hydrogen atoms bonded to electronegative atoms. These regions are attractive to nucleophiles.

The ESP map provides valuable insights into potential hydrogen bonding sites and other non-covalent interactions that are crucial for drug-receptor binding.

Caption: A conceptual visualization of an Electrostatic Potential (ESP) map.

Predicted vs. Experimental Spectra: The Validation Step

Table 1: Predicted Spectroscopic Data for this compound

PropertyCalculated Value
¹H NMR (ppm)
H on C2Predicted Shift
Methylene H's (ethoxy)Predicted Shift
Methyl H's (ethoxy)Predicted Shift
Pyrrolidine Ring H'sPredicted Shifts
¹³C NMR (ppm)
C2Predicted Shift
Ethoxy C'sPredicted Shifts
Pyrrolidine Ring C'sPredicted Shifts
Key IR Frequencies (cm⁻¹)
C-H stretch (alkane)Predicted Frequency
C-O stretch (ether)Predicted Frequency
N-H stretchPredicted Frequency

Note: The actual values would be populated from the output of the quantum chemical calculations.

This comparison, even with analogues, provides a valuable check on the chosen computational methodology and lends confidence to the predictions made for the target molecule.

Interpretation and Application in Drug Discovery

The insights gained from quantum chemical calculations on this compound can be directly applied to the drug discovery process:

  • Pharmacophore Modeling: The 3D arrangement of functional groups and the electronic properties revealed by the ESP map can be used to develop or refine pharmacophore models for a particular biological target.

  • Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of analogues of this compound, researchers can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of new compounds.

  • Lead Optimization: Understanding the molecule's reactivity and potential interaction sites can guide the chemical modification of a lead compound to improve its binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Understanding Chirality: The distinct electronic and structural properties of the R and S enantiomers can be elucidated, providing a rational basis for their differential biological activities.

Conclusion: The Power of In Silico Chemistry

Quantum chemical calculations provide an indispensable tool for the modern drug discovery professional. By applying robust theoretical methods like DFT, we can gain a deep and nuanced understanding of the properties of key molecular scaffolds like this compound. This knowledge, when integrated with experimental data and medicinal chemistry expertise, can significantly accelerate the design and development of novel and effective therapeutics. This guide has provided a comprehensive framework for undertaking such studies, emphasizing the importance of a well-reasoned methodology and a thorough analysis of the results.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry, 5(4), 459-464.
  • Angene Chemical. (2024). 2-(Ethoxymethyl)
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
  • McConnell, O. J., Bach, A. C., Balibar, C. J., Corbett, M., Gange, D. M., Gillespie, P., ... & Powner, T. H. (2005). Unique insights afforded to us by computational chemistry. Advanced Science News.
  • PubChem. (n.d.). 2-(Methoxymethyl)pyrrolidine. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]

  • Angene Chemical. (2024). This compound. Retrieved from [Link]

  • Fisher Scientific. (2015).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]

  • LookChem. (n.d.). (S)-(+)-2-(Methoxymethyl)pyrrolidine. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(15), 3463.
  • PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]

  • ResearchGate. (2020).
  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
  • BenchChem. (2025). The Role of Pyrrolidines in Modern Drug Discovery.
  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

Sources

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis Utilizing 2-(Alkoxymethyl)pyrrolidine-Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Pyrrolidine Scaffolds in Asymmetric Catalysis

The pyrrolidine motif is a cornerstone in the field of asymmetric synthesis, serving as a robust chiral scaffold for a multitude of successful ligands and organocatalysts.[1][2] Its rigid five-membered ring structure provides a well-defined stereochemical environment, crucial for inducing high levels of enantioselectivity in a wide array of chemical transformations. While a vast number of substituted pyrrolidines have been developed, this guide focuses on a specific, highly effective class: 2-(alkoxymethyl)pyrrolidine derivatives.

Although direct catalytic applications of 2-(ethoxymethyl)pyrrolidine are not extensively documented in peer-reviewed literature, its close and well-studied analogue, (S)-1-amino-2-(methoxymethyl)pyrrolidine, widely known as SAMP , has proven to be a powerhouse in enantioselective synthesis.[3][4] Developed and pioneered by E. J. Corey and Dieter Enders, the SAMP/RAMP hydrazone alkylation methodology has become a classic and reliable tool for the asymmetric α-alkylation of aldehydes and ketones.[3] This guide will provide a detailed exploration of this methodology, offering insights into its mechanism, broad applicability, and detailed protocols that can be adapted by researchers in organic synthesis and drug development. The principles and procedures outlined herein are directly translatable to the use of other 2-(alkoxymethyl)pyrrolidine derivatives, including the titular this compound, with minor expected variations in reactivity and stereoselectivity.

Core Principle: The SAMP/RAMP Hydrazone Alkylation

The Enders SAMP/RAMP hydrazone alkylation is a highly reliable and versatile method for the enantioselective α-alkylation of carbonyl compounds.[3][4] The overall process can be dissected into three key stages, as illustrated below. This method transforms a prochiral ketone or aldehyde into a chiral product with a newly formed stereocenter adjacent to the carbonyl group, exhibiting excellent enantiomeric excess (ee).[4]

G cluster_0 Overall Workflow Prochiral Carbonyl Prochiral Carbonyl Chiral Hydrazone Chiral Hydrazone Prochiral Carbonyl->Chiral Hydrazone Condensation with SAMP Alkylated Hydrazone Alkylated Hydrazone Chiral Hydrazone->Alkylated Hydrazone 1. Deprotonation (LDA) 2. Alkylation (R-X) Chiral Carbonyl Chiral Carbonyl Alkylated Hydrazone->Chiral Carbonyl Cleavage (Ozonolysis) Recovered SAMP Recovered SAMP Alkylated Hydrazone->Recovered SAMP Cleavage G Hydrazone Chiral Hydrazone Azaenolate Li-Chelated Azaenolate (Rigid Structure) Hydrazone->Azaenolate + LDA - Diisopropylamine TransitionState Alkylation Transition State (Face-selective attack) Azaenolate->TransitionState + R-X AlkylatedHydrazone Alkylated Hydrazone TransitionState->AlkylatedHydrazone - LiX Product Chiral Ketone/Aldehyde AlkylatedHydrazone->Product Ozonolysis SAMP SAMP Auxiliary AlkylatedHydrazone->SAMP Ozonolysis

Figure 2: Simplified mechanistic cycle of SAMP-hydrazone alkylation.

Application Scope and Performance

The SAMP/RAMP hydrazone alkylation method is broadly applicable to a wide range of aldehydes and ketones, as well as various electrophiles. The high reliability and predictability of this method have led to its use in the total synthesis of numerous complex natural products. [3][5]

Carbonyl Substrate Electrophile (R-X) Product Configuration Typical Yield (%) Typical ee (%) Reference
3-Pentanone Ethyl Iodide (S) 90 (crude) >95 [4]
Cyclohexanone Methyl Iodide (R) 75-85 >96 [3]
Propanal Benzyl Bromide (R) 60-70 >95 [3]
Oxetan-3-one Benzyl Bromide (S) 45 84 [6]

| 2-Hexanone | Propyl Iodide | (S) | 70-80 | >96 | [3]|

Table 1: Representative examples of the Enders SAMP-hydrazone alkylation with various substrates.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and provide a framework for conducting the SAMP-hydrazone alkylation. [4]

Part 1: Synthesis of the SAMP Hydrazone of 3-Pentanone

This protocol details the formation of the chiral hydrazone from a prochiral ketone and the SAMP auxiliary.

Materials:

  • (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • 3-Pentanone

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottomed flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine (S)-1-amino-2-(methoxymethyl)pyrrolidine (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).

  • Reaction Conditions: Under an inert atmosphere (Argon), heat the mixture to 60°C with stirring.

  • Reaction Monitoring: The reaction is typically allowed to proceed overnight to ensure complete formation of the hydrazone.

  • Work-up and Purification: After cooling to room temperature, the excess 3-pentanone can be removed under reduced pressure. The crude product is then diluted with diethyl ether (200 mL) and washed with water (30 mL). The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated. The resulting hydrazone can be purified by short-path distillation to yield a colorless oil. [4]

Part 2: Asymmetric α-Alkylation of the SAMP Hydrazone

This protocol describes the core stereodetermining step of the synthesis.

Materials:

  • SAMP hydrazone of 3-pentanone (from Part 1)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Ethyl iodide

  • Dry ice/acetone bath

  • Inert gas supply and Schlenk line apparatus

Procedure:

  • Preparation of LDA: In a flame-dried Schlenk flask under argon, dissolve diisopropylamine (3.4 mL, 24 mmol) in anhydrous THF (40 mL). Cool the solution to -78°C and add n-butyllithium (1.6 M in hexanes, 15 mL, 24 mmol) dropwise. Stir the mixture at -78°C for 10 minutes, then allow it to warm to 0°C for 15 minutes to form a clear solution of LDA.

  • Deprotonation: Cool the freshly prepared LDA solution back to -78°C. Add a solution of the SAMP hydrazone (3.96 g, 20 mmol) in anhydrous THF (20 mL) dropwise via syringe. Stir the resulting orange-yellow solution at -78°C for 4 hours.

  • Alkylation: To the cooled azaenolate solution, add ethyl iodide (1.92 mL, 24 mmol) dropwise. The color of the solution will typically fade. Stir the reaction mixture at -78°C for an additional 4-6 hours.

  • Quenching: Quench the reaction by the slow addition of water (30 mL) at -78°C. Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alkylated hydrazone.

Part 3: Cleavage of the Alkylated Hydrazone to Yield (S)-4-Methyl-3-heptanone

This final step liberates the chiral ketone product and allows for the recovery of the auxiliary.

Materials:

  • Crude alkylated hydrazone (from Part 2)

  • Dichloromethane (DCM)

  • Ozone generator

  • Pentane

  • Aqueous sodium bisulfite solution

Procedure:

  • Ozonolysis Setup: Dissolve the crude alkylated hydrazone (approx. 18 mmol) in dichloromethane (50 mL) in a flask equipped with a gas dispersion tube and cool to -78°C.

  • Ozone Treatment: Bubble ozone through the solution until a persistent blue color is observed, indicating complete consumption of the hydrazone.

  • Quenching Excess Ozone: Purge the solution with argon or nitrogen to remove excess ozone.

  • Work-up: Add pentane (100 mL) and wash the solution with a saturated aqueous solution of sodium bisulfite to quench any remaining peroxides. Separate the organic layer, dry it over anhydrous magnesium sulfate, and carefully concentrate the solution at atmospheric pressure (to avoid evaporation of the volatile product).

  • Purification: The resulting (S)-4-methyl-3-heptanone can be further purified by distillation or chromatography. The enantiomeric excess can be determined by chiral gas chromatography.

Conclusion and Outlook

The Enders SAMP/RAMP hydrazone alkylation stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. The use of 2-(alkoxymethyl)pyrrolidine derivatives like SAMP provides a robust and highly predictable method for the enantioselective formation of C-C bonds, a fundamental transformation in the synthesis of chiral molecules. The principles outlined in these application notes, from the mechanistic underpinnings of stereocontrol to the detailed experimental protocols, offer a comprehensive guide for researchers seeking to employ this powerful synthetic tool. The continued development of novel pyrrolidine-based catalysts and auxiliaries promises to further expand the capabilities of asymmetric synthesis, enabling the efficient and selective construction of increasingly complex and valuable chiral compounds for the advancement of medicine and materials science.

References

  • Enders, D. (1976). Asymmetric Alkylation of Aldehydes and Ketones. Angewandte Chemie International Edition in English, 15(9), 549-551. [Link]

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. [Link]

  • O'Riada, M., Foley, D. A., & Guiry, P. J. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78(13), 6826–6832. [Link]

  • Kollmar, C., & Houk, K. N. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Organometallics, 29(21), 4773–4783. [Link]

  • Vicario, J. L., Job, A., Wolberg, M., Müller, M., & Enders, D. (2004). Asymmetric Total Synthesis of (−)-Callystatin A Employing the SAMP/RAMP Hydrazone Alkylation Methodology. Organic Letters, 6(19), 3293–3296. [Link]

  • Enders, D. (1996). Recent advances in the development of highly enantioselective synthetic methods. Pure and Applied Chemistry, 68(3), 569-580. [Link]

  • ChemTube3D. (n.d.). Asymmetric Alkylation of SAMP Hydrazone. [Link]

  • NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashion. [Link]

  • Enders, D. (2023, July 31). Ender's SAMP/RAMP stereoselective alkylation [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries. [Link]

  • ResearchGate. (n.d.). 1-Amino-2-Methoxymethyl-1-Pyrrolidine (RAMP and SAMP) 1. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses. [Link]

  • Goti, A., & Nencini, C. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(7), 939–953. [Link]

  • Merayo, N., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612–619. [Link]

Sources

The Strategic Application of 2-(Ethoxymethyl)pyrrolidine Derivatives in Asymmetric Diels-Alder Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mastering Stereochemistry in Cycloadditions

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers a powerful method for the construction of six-membered rings with the simultaneous formation of up to four stereocenters.[1] Achieving control over the absolute stereochemistry of these centers is of paramount importance in the synthesis of complex, biologically active molecules and pharmaceutical agents.[2][3] Chiral auxiliaries represent a robust and reliable strategy for inducing facial selectivity in the approach of a diene to a dienophile, thereby yielding diastereomerically enriched cycloadducts.[2] Among the vast array of chiral auxiliaries, those derived from the readily available "chiral pool," such as proline, have proven to be exceptionally effective. This application note provides a detailed technical guide on the use of 2-(ethoxymethyl)pyrrolidine, a proline-derived chiral auxiliary, in asymmetric Diels-Alder reactions, offering insights into its mechanism of action and comprehensive experimental protocols.

The core principle behind the use of a chiral auxiliary is the temporary installation of a chiral, non-racemic group onto one of the reactants. This auxiliary imparts a steric bias, directing the incoming reactant to one face of the molecule over the other, leading to the preferential formation of one diastereomer.[2] The ideal auxiliary should be easily prepared, efficiently attached and removed, and highly effective in directing the stereochemical outcome of the reaction. Pyrrolidine-based auxiliaries, such as those derived from this compound, fulfill many of these criteria, making them valuable tools for the synthetic chemist.

Mechanism of Stereochemical Control: The Role of the Pyrrolidine Auxiliary

The stereodirecting influence of the this compound auxiliary is rooted in its ability to create a sterically hindered environment around the dienophile. When attached to an acryloyl moiety, for instance, to form N-acryloyl-(S)-2-(ethoxymethyl)pyrrolidine, the pyrrolidine ring and its ethoxymethyl substituent effectively shield one face of the dienophile's double bond.

In Lewis acid-catalyzed Diels-Alder reactions, the mechanism of stereocontrol is further enhanced. The Lewis acid, such as diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄), coordinates to the carbonyl oxygen of the acrylamide.[4][5] This coordination not only activates the dienophile towards cycloaddition by lowering its LUMO energy but also locks the conformation of the chiral auxiliary. The resulting chelated complex presents a highly organized and rigid structure, exacerbating the steric differentiation between the two faces of the dienophile.[4] The diene is then forced to approach from the less sterically encumbered face, leading to high levels of diastereoselectivity in the resulting cycloadduct.[4][6]

The following diagram illustrates the proposed transition state for a Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene and an N-acryloyl-pyrrolidine derivative.

G cluster_TS Proposed Chelated Transition State Dienophile N-Acryloyl-Pyrrolidine (Chelated with Lewis Acid) Product Endo Cycloadduct Dienophile->Product [4+2] Cycloaddition Diene Cyclopentadiene Diene->Dienophile Facial-selective approach Auxiliary This compound Auxiliary (Steric Shield) Auxiliary->Dienophile Steric Shielding LA Lewis Acid (LA) LA->Dienophile Coordination & Activation caption Transition state model for stereoselective cycloaddition.

Caption: Transition state model for stereoselective cycloaddition.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar chiral auxiliaries and represent a robust starting point for researchers.[6]

Part 1: Synthesis of the Chiral Dienophile: N-Acryloyl-(S)-2-(ethoxymethyl)pyrrolidine

This procedure details the formation of the amide bond between the chiral auxiliary and the dienophilic moiety.

G cluster_workflow Dienophile Synthesis Workflow start Dissolve (S)-2-(ethoxymethyl)pyrrolidine and Hünig's base in ether cool Cool to -78 °C start->cool add_chloride Add acryloyl chloride dropwise cool->add_chloride react Stir at -78 °C, then warm to room temp. add_chloride->react workup Aqueous workup & extraction react->workup purify Purify by column chromatography workup->purify end N-Acryloyl-(S)-2-(ethoxymethyl)pyrrolidine purify->end caption Workflow for the synthesis of the chiral dienophile.

Caption: Workflow for the synthesis of the chiral dienophile.

Materials:

  • (S)-2-(Ethoxymethyl)pyrrolidine

  • Acryloyl chloride

  • N,N-Diisopropylethylamine (Hünig's base)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-2-(ethoxymethyl)pyrrolidine (1.0 eq.) and anhydrous diethyl ether.

  • Add N,N-Diisopropylethylamine (1.2 eq.) to the solution.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add acryloyl chloride (1.1 eq.) dropwise via syringe, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acryloyl-(S)-2-(ethoxymethyl)pyrrolidine.

Part 2: Asymmetric Diels-Alder Reaction

This protocol describes a Lewis acid-catalyzed cycloaddition with cyclopentadiene as a representative diene.

Materials:

  • N-Acryloyl-(S)-2-(ethoxymethyl)pyrrolidine (dienophile)

  • Freshly cracked cyclopentadiene (diene)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes (Lewis acid)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral dienophile (1.0 eq.) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • Slowly add the diethylaluminum chloride solution (1.2 eq.) to the stirred solution. Stir for 15 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene (3.0 eq.) to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield the desired Diels-Alder adduct. The endo/exo ratio and diastereomeric excess can be determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Part 3: Cleavage of the Chiral Auxiliary

This step is crucial for recovering the chiral auxiliary and obtaining the final enantiomerically enriched product.

Materials:

  • Diels-Alder adduct

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x). The chiral auxiliary can often be recovered from the aqueous layer.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by appropriate methods (e.g., crystallization or chromatography).

  • The enantiomeric excess of the product can be determined by chiral HPLC analysis, often after conversion to a suitable derivative (e.g., a methyl ester).

Expected Outcomes and Data

While specific data for the this compound auxiliary is not extensively published, results from the closely related 2-(methoxymethyl)pyrrolidine auxiliary in Diels-Alder reactions provide a strong indication of expected performance.[6]

DieneDienophileLewis AcidTemp (°C)Yield (%)Diastereomeric Excess (%)
CyclopentadieneN-Acryloyl-(S)-2-(methoxymethyl)pyrrolidineEt₂AlCl-78~90>95
1,3-ButadieneN-Crotonoyl-(S)-2-(methoxymethyl)pyrrolidineTiCl₄-78~85~90
IsopreneN-Acryloyl-(S)-2-(methoxymethyl)pyrrolidineEt₂AlCl-78~88>92

Data presented is illustrative and based on analogous systems. Actual results may vary.[6]

Conclusion

Derivatives of this compound serve as highly effective chiral auxiliaries for asymmetric Diels-Alder reactions. The straightforward attachment and removal, coupled with the high levels of stereocontrol imparted through a sterically demanding and conformationally rigid transition state, make them a valuable asset in the stereoselective synthesis of complex cyclic systems. The protocols outlined in this note provide a comprehensive framework for researchers to successfully implement this methodology in their synthetic endeavors, paving the way for the efficient construction of enantiomerically enriched molecules for applications in drug discovery and materials science.

References

  • Negrete, G. R., & Lakner, F. J. (Year). A New and Convenient Chiral Auxiliary for Asymmetric Diels–Alder Cycloadditions in Environmentally Benign Solvents. Source. [Link not available]
  • Jung, M. E., Vaccaro, W. D., & Buszek, K. R. (1986). Asymmetric Diels-Alder reactions of chiral alkoxy iminium salts. Tetrahedron Letters, 27(41), 5059-5062. Available from: [Link]

  • Wikipedia contributors. (2023, November 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. Chem 115. Harvard University. Available from: [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6206. Available from: [Link]

  • Szymański, W., & Marona, H. (2022). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 27(3), 978. Available from: [Link]

  • Wikipedia contributors. (2023, December 29). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Asymmetric Allylic Alkylation with Chiral Pyrrolidine-Derived Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA), a cornerstone transformation in modern synthetic organic chemistry for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. While simple chiral building blocks like 2-(ethoxymethyl)pyrrolidine are fundamental to the synthesis of more complex chiral inductors, achieving high levels of stereocontrol in Pd-AAA typically necessitates the use of more sophisticated, often bidentate, ligands. This guide will focus on the principles and practical application of a representative class of ligands derived from the chiral pyrrolidine scaffold, specifically (S)-prolinol-based aminophosphine ligands. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and present representative data to illustrate the efficacy of this catalytic system.

Introduction: The Power of Asymmetric Allylic Alkylation

The palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful and versatile method for the construction of stereogenic centers.[1][2] This reaction's significance lies in its ability to form a wide array of chemical bonds (C-C, C-N, C-O, C-S) with high enantioselectivity under mild conditions.[3] The core of this transformation involves the reaction of a nucleophile with an allylic substrate, such as an acetate or carbonate, in the presence of a palladium catalyst bearing a chiral ligand. The chiral ligand is the linchpin of the reaction, orchestrating the spatial arrangement of the reactants around the metal center to favor the formation of one enantiomer of the product over the other.

Pyrrolidine-containing scaffolds are privileged structures in asymmetric catalysis, owing to their rigid conformational properties and the stereodirecting influence of their substituents.[4][5] Simple derivatives such as this compound serve as valuable chiral synthons. However, for high-performance catalysis in Pd-AAA, they are typically elaborated into more complex ligand architectures, such as aminophosphines or phosphoramidites, to create a well-defined and effective chiral pocket around the palladium center.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Pd-catalyzed AAA operates through a Pd(0)/Pd(II) catalytic cycle. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allylic substrate. This is followed by the oxidative addition of the palladium into the carbon-leaving group bond, which typically occurs with inversion of stereochemistry, to form a cationic η³-allylpalladium(II) complex.

  • Nucleophilic Attack: The nucleophile then attacks the η³-allylpalladium(II) complex. For "soft" nucleophiles (pKa < 25), this attack usually occurs on the face of the allyl group opposite to the palladium metal (outer-sphere attack), resulting in a second inversion of stereochemistry.

  • Reductive Elimination & Catalyst Regeneration: The product is formed, and the Pd(0) catalyst is regenerated, ready to enter the next catalytic cycle.

The overall stereochemical outcome of the reaction (net retention) is the result of this double inversion sequence. The chiral ligand, bound to the palladium center, controls the facial selectivity of the nucleophilic attack on the π-allyl intermediate, thereby determining the enantioselectivity of the product.

Diagram: Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation

AAA_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L* pi_allyl [π-Allyl-Pd(II)L*]⁺ X⁻ pd0->pi_allyl Oxidative Addition (Inversion) allyl_substrate Allylic Substrate (R-X) pi_allyl->pd0 Reductive Elimination (Catalyst Regeneration) product Alkylated Product (R-Nu) nucleophile Nucleophile (Nu⁻) l_star L* = Chiral Ligand

Caption: Generalized catalytic cycle for the Pd-catalyzed AAA.

Experimental Protocol: A Representative Procedure

This protocol is based on the use of a (S)-prolinol-derived aminophosphine ligand for the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Materials:

  • [Pd(η³-C₃H₅)Cl]₂ (Allylpalladium(II) chloride dimer)

  • (S)-prolinol-derived aminophosphine ligand

  • 1,3-Diphenyl-2-propenyl acetate (allylic substrate)

  • Dimethyl malonate (nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Lithium acetate (LiOAc)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Magnetic stirrer and heating plate

  • Syringes for liquid transfer

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve [Pd(η³-C₃H₅)Cl]₂ (e.g., 3.7 mg, 0.01 mmol, 2 mol%) and the chiral aminophosphine ligand (0.02 mmol, 4 mol%) in anhydrous toluene (2 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should be homogeneous and may have a pale yellow color.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, add 1,3-diphenyl-2-propenyl acetate (e.g., 126 mg, 0.5 mmol, 1.0 equiv.).

    • Add dimethyl malonate (e.g., 80 mg, 0.6 mmol, 1.2 equiv.) to the flask via syringe.

    • Add BSA (e.g., 152 mg, 0.75 mmol, 1.5 equiv.) and LiOAc (0.7 mg, 0.01 mmol, 2 mol%) to the reaction mixture.

    • Add anhydrous toluene (3 mL) to dissolve the reactants.

  • Reaction Execution:

    • Transfer the prepared catalyst solution to the flask containing the substrate and nucleophile via a cannula or syringe.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure alkylated product.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation: Performance of Pyrrolidine-Derived Ligands

The following table summarizes representative results for the palladium-catalyzed asymmetric allylic alkylation using various substrates and a (S)-prolinol-derived aminophosphine ligand.

EntryAllylic AcetateNucleophileYield (%)ee (%)
11,3-Diphenyl-2-propenyl acetateDimethyl malonate9598
21,3-Di-p-tolyl-2-propenyl acetateDimethyl malonate9297
31-Phenyl-2-propenyl acetateDimethyl malonate8895
4(E)-Cinnamyl acetateBenzyl malonate9096

Data are representative and compiled for illustrative purposes based on typical performance of such ligand systems.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.

  • Ligand-to-Metal Ratio: The ratio of the chiral ligand to the palladium precursor is crucial for achieving high enantioselectivity. This should be optimized for each specific substrate and ligand.

  • Base/Additive: The choice and amount of base or additive (like BSA and LiOAc) can significantly impact the reaction rate and selectivity by influencing the deprotonation of the nucleophile.

  • Solvent: The polarity of the solvent can affect the solubility of the reactants and the stability of the catalytic species. Toluene, THF, and dichloromethane are commonly used.

  • Temperature: Reaction temperature can influence both the rate and the enantioselectivity. Lower temperatures often lead to higher ee%.

Conclusion

The palladium-catalyzed asymmetric allylic alkylation is a robust and highly valuable transformation for the synthesis of chiral molecules. While simple pyrrolidine structures form the basis of many chiral inductors, the use of more elaborate, often bidentate, ligands derived from these scaffolds is essential for achieving the high levels of enantioselectivity required in modern drug discovery and development. The protocol and data presented herein, based on well-established (S)-prolinol-derived aminophosphine ligands, provide a solid foundation for researchers looking to apply this powerful methodology in their own synthetic endeavors. Careful optimization of reaction parameters is key to unlocking the full potential of this catalytic system.

References

  • Trost, B. M. (2006). Palladium-Catalyzed Asymmetric Allylic Alkylation Reactions: A Working Model. Accounts of Chemical Research, 39(10), 747–760. [Link]

  • Tsuji, J. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Asymmetric Allylic Substitution. In Comprehensive Asymmetric Catalysis (pp. 1009-1030). Springer, Berlin, Heidelberg. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Guiry, P. J., & Saunders, C. P. (2004). The development of electron-rich phosphine ligands for applications in catalysis. Advanced Synthesis & Catalysis, 346(5), 497-537. [Link]

Sources

Application Notes and Protocols for the N-Acylation of 2-(Ethoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-Acylated 2-(Ethoxymethyl)pyrrolidine Scaffolds

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, alkaloids, and synthetic drugs.[1][2][3] Its prevalence in FDA-approved pharmaceuticals underscores its significance as a privileged scaffold in drug design.[2] The functionalization of the pyrrolidine nitrogen through N-acylation offers a robust strategy to modulate the physicochemical and pharmacological properties of the resulting molecules. This modification can influence factors such as solubility, membrane permeability, metabolic stability, and target-binding affinity.

Specifically, the this compound moiety introduces a chiral center and an ether linkage, providing opportunities for stereospecific interactions and hydrogen bonding with biological targets. The N-acylation of this particular scaffold generates a diverse array of amides with significant potential in various therapeutic areas, including but not limited to antiviral, anticancer, and central nervous system-related treatments.[1][3][4] This document provides a detailed protocol for the N-acylation of this compound, grounded in established chemical principles and supported by authoritative literature.

Core Principles of N-Acylation: A Mechanistic Overview

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary amine nitrogen of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, typically an acyl chloride or anhydride.

The reaction with an acyl chloride proceeds via a tetrahedral intermediate, which then collapses to form the N-acylated product and releases a chloride ion. The generated hydrochloric acid (HCl) must be neutralized by a base to prevent the protonation of the starting pyrrolidine, which would render it non-nucleophilic and halt the reaction.[5][6]

For sterically hindered amines or less reactive acylating agents, a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction.[7][8] DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the pyrrolidine.[7][9]

Experimental Protocol: N-Acylation of this compound with Benzoyl Chloride

This protocol details the N-acylation of this compound with benzoyl chloride as a representative acylating agent. The principles and procedures can be adapted for other acyl chlorides.

Materials and Equipment
  • Reagents:

    • This compound

    • Benzoyl chloride

    • Triethylamine (TEA), anhydrous

    • 4-(Dimethylamino)pyridine (DMAP), optional

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • UV lamp for TLC visualization

    • Glassware for column chromatography

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Benzoyl chloride is corrosive and lachrymatory. Handle with care.[10]

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Triethylamine is a corrosive and flammable liquid.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the pyrrolidine in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add anhydrous triethylamine (1.2 eq) to the stirred solution. If the substrate is known to be hindered or the acyl chloride is unreactive, add a catalytic amount of DMAP (0.05-0.1 eq).

  • Addition of Acylating Agent:

    • In a separate flask, dissolve benzoyl chloride (1.1 eq) in anhydrous DCM.

    • Transfer the benzoyl chloride solution to a dropping funnel and add it dropwise to the cooled pyrrolidine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The product should have a different Rf value than the starting materials.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine, saturated NaHCO₃ solution to remove any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified N-benzoyl-2-(ethoxymethyl)pyrrolidine.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve this compound in anhydrous DCM prep2 Cool to 0°C prep1->prep2 prep3 Add Triethylamine (and optional DMAP) prep2->prep3 react1 Dropwise addition of Benzoyl Chloride in DCM prep3->react1 react2 Stir at room temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with water react3->workup1 Reaction Complete workup2 Sequential washes: 1M HCl, sat. NaHCO3, Brine workup1->workup2 workup3 Dry over Na2SO4 workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify1 Silica Gel Column Chromatography workup4->purify1 purify2 Isolate Pure Product purify1->purify2

Caption: Experimental workflow for the N-acylation of this compound.

Data Presentation: Reaction Parameters

The choice of base and the use of a catalyst can significantly impact the reaction outcome. The following table summarizes typical conditions.

Acylating AgentBase (eq)Catalyst (eq)SolventTemp. (°C)Time (h)Typical Yield (%)
Benzoyl ChlorideTriethylamine (1.2)NoneDCM0 to RT2-4>90
Acetyl ChlorideTriethylamine (1.2)NoneDCM0 to RT1-3>90
Hindered Acyl ChlorideTriethylamine (1.5)DMAP (0.1)DCMRT6-1270-85
Acetic AnhydridePyridine (solvent)DMAP (0.1)PyridineRT4-8>85

Best Practices and Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Reaction 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Steric hindrance.1. Use freshly opened or distilled acylating agent.2. Ensure at least 1.2 equivalents of base are used.3. Add a catalytic amount of DMAP (0.05-0.1 eq) to accelerate the reaction.[7][8]
Formation of Byproducts 1. Hydrolysis of the acyl chloride to the corresponding carboxylic acid.2. Diacylation (less common for secondary amines).1. Ensure anhydrous conditions. The carboxylic acid byproduct can be removed during the basic wash in the work-up.2. Use a slight excess of the pyrrolidine or control the stoichiometry of the acylating agent.
Difficult Purification Co-elution of product with starting material or byproducts.Optimize the solvent system for column chromatography. A gradient elution from non-polar to more polar solvents is often effective.
Emulsion during Work-up Formation of a stable emulsion between the organic and aqueous layers.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which can help to break the emulsion.[6]
Visualizing the Troubleshooting Logic

troubleshooting start Low Yield or Incomplete Reaction q1 Check Anhydrous Conditions start->q1 yes1 Yes q1->yes1 Moisture Contamination no1 No q1->no1 Dry sol1 Dry solvents and glassware. Use inert atmosphere. yes1->sol1 q2 Sufficient Base? no1->q2 yes2 Yes q2->yes2 Adequate no2 No q2->no2 Insufficient q3 Steric Hindrance? yes2->q3 sol2 Use at least 1.2 eq of base. no2->sol2 yes3 Yes q3->yes3 Likely no3 No q3->no3 Unlikely sol3 Add catalytic DMAP. yes3->sol3 sol4 Check purity of starting materials. no3->sol4

Caption: A troubleshooting guide for the N-acylation of this compound.

Conclusion

The N-acylation of this compound is a versatile and reliable transformation for the synthesis of novel compounds with potential applications in drug discovery. By following the detailed protocol and considering the troubleshooting guidelines provided, researchers can efficiently synthesize a wide range of N-acylated derivatives. The principles outlined herein are broadly applicable and can be adapted for various acylating agents and substituted pyrrolidines, making this a valuable tool in the arsenal of medicinal and organic chemists.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

  • a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). ResearchGate. [Link]

  • A Facile Synthesis of N-Acyl-2-pyrrolines Experimental Section. pubs.acs.org. [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed. [Link]

  • 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. PubMed. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

  • ChemInform Abstract: Asymmetric Synthesis of 2‐Substituted Pyrrolidines and Piperidines by Nucleophilic Addition to N‐Acyliminium Ions Bearing Pyrrolidine Chiral Auxiliaries. Sci-Hub. [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

  • N-Acylpyrroles as Acylating Agents. Synthesis of beta-Keto Esters. SciSpace. [Link]

  • Benzoyl chloride – Knowledge and References. Taylor & Francis. [Link]

  • What is the difference in the reaction of benzoyl chloride with phenols and anilines?. Quora. [Link]

  • 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH. [Link]

  • Predict the major products formed when benzoyl chloride (PhCOCl) .... Pearson. [Link]

  • What compounds are formed from the reaction of benzoyl chloride w.... Pearson. [Link]

Sources

Troubleshooting & Optimization

Improving diastereoselectivity with 2-(Ethoxymethyl)pyrrolidine auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the application of the 2-(ethoxymethyl)pyrrolidine chiral auxiliary in asymmetric synthesis.

Introduction

The this compound auxiliary, a derivative of the naturally occurring amino acid (S)-proline, is a powerful tool in asymmetric synthesis.[1] It is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, enabling the synthesis of a specific enantiomer.[1][2] Its primary applications include stereoselective alkylations, aldol reactions, and conjugate additions.[1][3] The ethoxymethyl group at the C2 position plays a crucial role in establishing a rigid, chelated transition state, which effectively shields one face of the reactive intermediate, leading to high levels of diastereoselectivity.[4] This guide addresses common challenges and questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the this compound auxiliary's stereodirecting ability?

A1: The auxiliary's efficacy stems from its ability to create a sterically biased and conformationally rigid environment around the reaction center. After attachment to a carbonyl compound (e.g., forming an N-acyl derivative), deprotonation generates a chiral enolate. The pyrrolidine ring and its C2 substituent, the ethoxymethyl group, effectively block one face of this planar enolate. Consequently, an incoming electrophile is forced to attack from the less sterically hindered face, resulting in the preferential formation of one diastereomer.[2][4]

Q2: What are the primary applications of this chiral auxiliary?

A2: This auxiliary is widely used in asymmetric synthesis for reactions involving chiral enolates. Key applications include:

  • Asymmetric Alkylation: Creating new carbon-carbon bonds at the α-position to a carbonyl group with high stereocontrol.[3]

  • Asymmetric Aldol Reactions: Establishing two contiguous stereocenters simultaneously by reacting the chiral enolate with an aldehyde.[3][5]

  • Asymmetric Conjugate Additions: Controlling the stereochemistry of Michael additions to α,β-unsaturated systems.[1]

Q3: How is the this compound auxiliary typically attached and removed?

A3:

  • Attachment (Acylation): The auxiliary is typically attached to a carboxylic acid or its derivative (like an acid chloride) to form a stable N-acylpyrrolidine.

  • Removal (Cleavage): After the diastereoselective reaction, the auxiliary must be cleaved to yield the desired chiral product. Common cleavage methods depend on the desired final functional group and include:

    • Reductive Cleavage: Using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄) to produce the corresponding chiral primary alcohol.[6]

    • Hydrolytic Cleavage: Using basic hydrogen peroxide or other hydrolytic conditions to yield the chiral carboxylic acid.[7][8]

    • Transamination/Amide Exchange: Reacting with other amines, sometimes with Lewis acid catalysis, to form a different amide.[6]

Q4: Can the auxiliary be recovered and reused?

A4: Yes, a significant advantage of using a chiral auxiliary is the ability to recover and reuse it after the cleavage step, which improves the overall efficiency and cost-effectiveness of the synthesis.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: Poor Diastereoselectivity (Low d.r.)

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the common causes and how can I improve the diastereoselectivity?

A: Low diastereoselectivity is a frequent challenge that can often be resolved by carefully optimizing reaction conditions. The goal is to maximize the energy difference between the diastereomeric transition states.[6]

Potential Causes and Solutions:

  • Incorrect Enolate Geometry: The geometry of the enolate (E or Z) is critical. For many pyrrolidine-based auxiliaries, the formation of a Z-enolate is desired to ensure a well-defined and predictable transition state.[6][7]

    • Troubleshooting: The choice of base and solvent is crucial. For generating Z-enolates from N-acyl systems, sterically hindered bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide [NaN(TMS)₂] in an aprotic solvent like tetrahydrofuran (THF) are preferred.[8]

  • Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[6]

    • Troubleshooting: Lowering the reaction temperature (e.g., to -78 °C) can amplify the small energy differences between the transition states, leading to higher diastereomeric ratios.[4] Ensure the temperature is maintained consistently throughout the reaction.

  • Inappropriate Lewis Acid or Solvent: The choice of Lewis acid (in aldol reactions) and solvent can significantly impact the conformation of the transition state.[4][6]

    • Troubleshooting: In aldol reactions, different Lewis acids (e.g., Bu₂BOTf, TiCl₄, SnCl₂) can influence the degree of chelation and, therefore, the facial selectivity.[5] Screen a variety of solvents and Lewis acids to find the optimal combination for your specific substrate. A summary of potential starting points is provided in the table below.

Parameter Recommendation for High Selectivity Rationale
Base LDA, LHMDS, NaHMDSPromotes formation of the desired Z-enolate.
Solvent THF, Diethyl EtherAprotic, non-coordinating solvents stabilize the enolate.
Temperature -78 °C to 0 °CMaximizes energy differences between transition states.[4][6]
Lewis Acid (Aldol) Bu₂BOTf, TiCl₄Enforces a rigid, chelated transition state.[5]
Order of Addition Slow, dropwise addition of electrophileMaintains low concentration of the electrophile, minimizing side reactions.
Issue 2: Difficulty in Auxiliary Cleavage or Epimerization

Q: I am struggling to remove the auxiliary, or I am observing epimerization at the α-carbon during cleavage. What should I do?

A: The removal of the chiral auxiliary is a critical step that requires careful consideration of your product's stability.[6]

Potential Causes and Solutions:

  • Harsh Cleavage Conditions: Vigorous conditions, such as refluxing in strong acid or base, can lead to racemization or epimerization at the newly formed stereocenter, especially if the α-proton is acidic.[6][7]

    • Troubleshooting: Employ milder cleavage conditions. For generating carboxylic acids, alkaline hydrogen peroxide (LiOH/H₂O₂) is often effective and selective.[8] For alcohols, LiBH₄ can be a milder alternative to LiAlH₄. Always perform the reaction at the lowest effective temperature (e.g., 0 °C).[6]

  • Incompatible Reagents: The chosen cleavage reagent may react with other functional groups in your molecule.[6]

    • Troubleshooting: Carefully select your cleavage method based on the overall functionality of your molecule. For example, if your molecule contains other reducible groups like esters, a powerful reductant like LiAlH₄ might not be suitable for selectively cleaving the auxiliary to an alcohol.[6] In such cases, a two-step hydrolysis-then-reduction sequence might be necessary.

Visualized Workflow and Mechanism

General Experimental Workflow

The following diagram outlines the typical three-stage process of using the this compound auxiliary.

G cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Cleavage & Recovery A Start: Prochiral Carboxylic Acid B Stage 1: Auxiliary Attachment (Acylation) A->B + Auxiliary   DCC, DMAP C N-Acyl Pyrrolidine (Substrate) B->C D Stage 2: Diastereoselective Rxn (e.g., Alkylation) C->D 1. Base (LDA) 2. Electrophile (E+) E Diastereomerically Enriched Product D->E F Stage 3: Auxiliary Cleavage (e.g., Reduction) E->F G Final Chiral Product F->G H Recovered Auxiliary F->H

Caption: General workflow for asymmetric synthesis.

Proposed Transition State for Alkylation

High diastereoselectivity is achieved through a rigid, chelated transition state that directs the electrophile's approach.

Sources

Technical Support Center: Removal of 2-(Ethoxymethyl)pyrrolidine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application and removal of the 2-(ethoxymethyl)pyrrolidine chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile auxiliary in asymmetric synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the successful cleavage of the auxiliary, preserving the integrity of your target molecule.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the removal of the this compound chiral auxiliary. Each problem is followed by potential causes and actionable solutions, grounded in established chemical principles.

Issue 1: Incomplete or Sluggish Cleavage of the Auxiliary

Symptoms:

  • NMR or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material remaining after the expected reaction time.

  • The reaction stalls, with no further conversion observed over an extended period.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Insufficient Reagent Stoichiometry The cleavage reaction, whether reductive, oxidative, or hydrolytic, requires a sufficient excess of the cleaving agent to drive the reaction to completion.Increase the equivalents of the cleavage reagent (e.g., Li/NH₃, H₂, O₃, H⁺) incrementally. Monitor the reaction progress by TLC or LC-MS to determine the optimal stoichiometry.
Poor Reagent Quality or Decomposition Reagents like lithium in liquid ammonia can degrade over time, losing their reductive power. Similarly, catalysts for hydrogenolysis may become deactivated.Use freshly opened or properly stored reagents. For catalytic reactions, ensure the catalyst is active. For instance, with Pd/C, a pre-activation step might be necessary.
Steric Hindrance around the N-Acyl Bond Bulky substituents on the acyl group or the pyrrolidine ring can sterically shield the target bond from attack by the cleaving reagent.Consider switching to a less sterically demanding cleavage method. For example, if reductive cleavage with a bulky hydride is slow, a dissolving metal reduction might be more effective. Alternatively, higher reaction temperatures or longer reaction times may be required, but monitor for potential side reactions.
Inappropriate Solvent The solvent plays a crucial role in reagent solubility and reactivity. An unsuitable solvent can lead to poor reaction kinetics.Ensure the chosen solvent is appropriate for the specific cleavage method. For instance, reductive cleavages with Li/NH₃ are performed in liquid ammonia. For catalytic hydrogenolysis, polar protic solvents like ethanol or methanol are typically effective.
Issue 2: Epimerization or Racemization of the Chiral Product

Symptoms:

  • Chiral HPLC or NMR analysis with a chiral shift reagent indicates the presence of the undesired enantiomer or diastereomer.

  • A significant decrease in the enantiomeric excess (ee) or diastereomeric excess (de) of the final product is observed.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Harsh Reaction Conditions (pH or Temperature) Strongly acidic or basic conditions, as well as elevated temperatures, can lead to the deprotonation and reprotonation of a stereogenic center alpha to a carbonyl group, resulting in epimerization.Employ milder cleavage conditions. For acidic hydrolysis, use a weaker acid or perform the reaction at a lower temperature. For reductive methods, choose conditions known to be less prone to causing epimerization. For example, catalytic transfer hydrogenation can sometimes be milder than high-pressure hydrogenation.
Presence of a Base in Reductive Cleavage In some reductive cleavage protocols, the use of a strong base can facilitate enolate formation, leading to racemization.If a base is necessary, use a non-nucleophilic, sterically hindered base and maintain a low reaction temperature. Carefully control the stoichiometry of the base.
Prolonged Reaction Times Extended exposure to even mildly unfavorable conditions can lead to a gradual loss of stereochemical integrity.Optimize the reaction to proceed as quickly as possible. This can involve adjusting reagent concentration, temperature (while monitoring for epimerization), or catalyst loading.
Issue 3: Undesired Side Reactions and Byproduct Formation

Symptoms:

  • The formation of unexpected products is observed by NMR, GC-MS, or LC-MS.

  • Low isolated yield of the desired product due to competing reaction pathways.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Over-oxidation or Over-reduction Using an overly powerful oxidizing or reducing agent, or allowing the reaction to proceed for too long, can lead to the modification of other functional groups in the molecule.Select a cleavage reagent with appropriate chemoselectivity. For instance, if your molecule contains other reducible groups, a milder reducing agent should be chosen for the auxiliary removal. Careful monitoring of the reaction is crucial to stop it once the starting material is consumed.
Cleavage of Other Protecting Groups The conditions used to remove the this compound auxiliary may also be suitable for cleaving other protecting groups present in the molecule.Choose a cleavage method that is orthogonal to the other protecting groups. A thorough review of the stability of all protecting groups under the proposed cleavage conditions is essential during the synthetic planning stage.
Reaction with the Ethoxymethyl Group The ethoxymethyl ether can be susceptible to cleavage under certain acidic conditions, leading to a mixture of products.If acidic cleavage is problematic, consider alternative methods like reductive or oxidative cleavage. If acidic conditions are unavoidable, use the mildest possible conditions and carefully monitor the reaction.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the this compound chiral auxiliary?

The primary methods for removing this auxiliary are reductive cleavage, oxidative cleavage, and acidic hydrolysis. The choice of method depends on the stability of the substrate and the desired final functional group. Reductive methods, such as catalytic hydrogenolysis or dissolving metal reduction, are often used to yield the corresponding aldehyde or alcohol. Oxidative cleavage can provide the carboxylic acid, while acidic hydrolysis can also yield the carboxylic acid or corresponding ester depending on the workup.

Q2: How do I choose the best cleavage method for my specific substrate?

The selection of the cleavage method is dictated by the functional groups present in your molecule and the desired product.

  • For sensitive functional groups: If your molecule contains groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups), you should avoid harsh reductive conditions like Li/NH₃. Similarly, if there are oxidizable moieties, strong oxidants should be avoided.

  • To obtain a carboxylic acid: Oxidative cleavage (e.g., using ozone or RuO₄) or acidic hydrolysis are the most direct routes.

  • To obtain an aldehyde or alcohol: Reductive cleavage is the preferred method. Conditions can often be tuned to favor one over the other. For instance, reduction with LiAlH₄ will typically yield the alcohol.

Q3: Can the this compound auxiliary be recovered and reused?

Yes, one of the advantages of using chiral auxiliaries is the potential for their recovery and reuse, which is both cost-effective and environmentally friendly.[1] After cleavage, the auxiliary is typically present in the aqueous layer after an extractive workup. It can be isolated by extraction and purified by distillation or chromatography for subsequent use.

Q4: What is the mechanism of reductive cleavage with lithium in liquid ammonia?

Dissolving metal reductions, such as with lithium in liquid ammonia, involve the generation of solvated electrons. These electrons add to the N-acyl bond, leading to its reductive cleavage. The process typically involves a single electron transfer mechanism, resulting in the formation of an enolate and the auxiliary amide anion, which are then protonated upon workup.

III. Detailed Experimental Protocols

Here, we provide step-by-step protocols for common cleavage methods.

Protocol 1: Reductive Cleavage via Catalytic Hydrogenolysis

This method is suitable for converting the N-acyl pyrrolidine to the corresponding aldehyde or alcohol while being mild to many other functional groups.

Diagram of Reductive Cleavage Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification start Dissolve N-acyl pyrrolidine in appropriate solvent (e.g., Ethanol) catalyst Add Pd/C catalyst (5-10 mol%) start->catalyst purge Purge reaction vessel with H₂ catalyst->purge react Stir under H₂ atmosphere (balloon or Parr shaker) at RT purge->react filter Filter through Celite to remove catalyst react->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate extract Perform aqueous workup and extraction concentrate->extract purify Purify by column chromatography extract->purify G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification start Dissolve substrate in a suitable solvent (e.g., CH₂Cl₂/H₂O) reagents Add oxidant (e.g., RuCl₃, NaIO₄) start->reagents react Stir vigorously at 0 °C to RT reagents->react monitor Monitor reaction by TLC or LC-MS react->monitor quench Quench the reaction (e.g., with Na₂S₂O₃) monitor->quench extract Perform aqueous workup and extraction quench->extract purify Purify by crystallization or chromatography extract->purify

Sources

Technical Support Center: Synthesis of 2-(Ethoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Ethoxymethyl)pyrrolidine. This valuable pyrrolidine derivative is a key building block in medicinal chemistry and drug discovery.[1] However, its synthesis, while conceptually straightforward, can be prone to low yields if key parameters are not carefully controlled. This guide is designed for researchers and drug development professionals to troubleshoot common issues and optimize their synthetic route.

The most common and reliable synthetic pathway involves two key stages:

  • Etherification: A Williamson ether synthesis between an N-protected prolinol, typically (S)-N-Boc-2-(hydroxymethyl)pyrrolidine, and an ethylating agent.

  • Deprotection: Removal of the N-protecting group (e.g., Boc) to yield the final product.

This guide is structured in a question-and-answer format to directly address the most frequent challenges encountered in these steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Williamson Ether Synthesis of N-Boc-2-(ethoxymethyl)pyrrolidine

Question 1: My yield for the Williamson ether synthesis is very low, and I see a lot of unreacted N-Boc-2-(hydroxymethyl)pyrrolidine. What's going wrong?

Answer: This is a classic issue often traced back to incomplete deprotonation of the starting alcohol or insufficient reactivity of the electrophile. The Williamson ether synthesis is an SN2 reaction, which requires a potent nucleophile (the alkoxide) to attack an alkyl halide.[2][3]

  • Causality & Explanation: The hydroxyl group of N-Boc-2-(hydroxymethyl)pyrrolidine is not nucleophilic enough to displace a halide on its own. It must first be deprotonated by a strong base to form a highly reactive alkoxide. If this deprotonation is incomplete, the starting material will persist.

  • Troubleshooting Steps:

    • Base Selection & Quality: Sodium hydride (NaH) is the most common and effective base for this transformation.[4][5] Ensure you are using fresh, high-quality NaH. Older NaH can appear grayish and have a coating of sodium hydroxide from reaction with atmospheric moisture, rendering it less effective. Use at least 1.1-1.5 equivalents to ensure complete deprotonation.

    • Anhydrous Conditions: NaH reacts violently with water. Ensure your solvent (typically THF or DMF) is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).[6] Any moisture will quench the base and reduce your effective yield.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent choices as they solvate the sodium cation, leaving a more "naked" and highly reactive alkoxide nucleophile.[4][7] This can significantly increase the reaction rate compared to less polar solvents like THF.[2]

    • Reaction Time & Temperature: While these reactions are often run at 0 °C to room temperature initially, gentle heating (50-60 °C) may be required to drive the reaction to completion.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting alcohol is consumed. Reaction times can range from 1 to 8 hours.[2][4]

Question 2: My main impurity is an alkene, which is difficult to separate from my desired ether product. How do I prevent its formation?

Answer: Alkene formation is the hallmark of a competing E2 elimination reaction.[4] This side reaction is highly dependent on the substrate, base, and temperature.

  • Causality & Explanation: The alkoxide formed is a strong base. If it attacks a proton on the carbon adjacent to the leaving group (β-elimination) instead of the carbon bearing the leaving group (SN2), an alkene will be formed. This is particularly problematic with sterically hindered or secondary/tertiary alkyl halides.[4][8]

  • Troubleshooting Steps:

    • Choice of Ethylating Agent: The risk of elimination increases in the order: CH₃X < primary R-X < secondary R-X < tertiary R-X.[3][4] Always use a primary ethylating agent. Iodoethane or ethyl triflate are excellent choices as iodide and triflate are superb leaving groups, favoring the SN2 pathway. Bromoethane is also commonly used. Avoid secondary ethylating agents.

    • Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[4][7] If you are observing elimination, run your reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and only heat if necessary.

    • Mode of Addition: Consider adding the alkylating agent slowly to the solution of the pre-formed alkoxide. This keeps the concentration of the electrophile low and can help minimize side reactions.

Comparative Data: Conditions for Williamson Ether Synthesis
Base (eq.)Ethylating Agent (eq.)SolventTemperature (°C)Time (h)Reported YieldReference Insight
NaH (1.5)Iodoethane (1.5)DMF254~75-85%DMF accelerates SN2, Iodoethane is highly reactive.[2][4]
NaH (1.2)Bromoethane (1.5)THF25 -> 506~60-70%Common procedure, may require heating to proceed fully.
KH (1.2)Ethyl tosylate (1.2)THF253~80-90%Potassium Hydride (KH) can be more reactive than NaH; tosylate is an excellent leaving group.[5]
Mandatory Visualization: Troubleshooting Workflow for Low Yields

Troubleshooting_Williamson_Ether_Synthesis start Low Yield or Incomplete Reaction check_reagents Step 1: Verify Reagent Quality start->check_reagents na_quality Is NaH fresh? (White/light gray powder) check_reagents->na_quality check_conditions Step 2: Assess Reaction Conditions temp_time Was temperature/time sufficient? check_conditions->temp_time check_workup Step 3: Review Workup & Purification extraction Was extraction thorough? (Product is polar) check_workup->extraction solvent_dry Is the solvent anhydrous? na_quality->solvent_dry Yes replace_na Action: Use fresh NaH (>1.2 eq.) na_quality->replace_na No solvent_dry->check_conditions Yes dry_solvent Action: Use freshly distilled or anhydrous grade solvent solvent_dry->dry_solvent No temp_time->check_workup Yes optimize_cond Action: Increase temperature (e.g., 50°C) and/or reaction time. Monitor by TLC. temp_time->optimize_cond No optimize_workup Action: Perform multiple extractions with EtOAc/DCM. Use brine wash. extraction->optimize_workup No end Problem Resolved extraction->end Yes replace_na->end dry_solvent->end optimize_cond->end optimize_workup->end

Caption: Troubleshooting workflow for low yields.

Category 2: N-Boc Deprotection

Question 3: My Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete or gives messy side products. How can I improve this final step?

Answer: While Boc deprotection is generally reliable, issues can arise from insufficient acid, reaction time, or side reactions caused by the liberated tert-butyl cation.[9][10]

  • Causality & Explanation: The deprotection mechanism involves protonation of the Boc group's carbonyl by a strong acid like TFA, leading to the loss of a stable tert-butyl cation and gaseous CO₂.[9][11] If the acid is too dilute or the reaction time is too short, the reaction won't go to completion. The highly electrophilic tert-butyl cation can also cause unwanted side reactions by alkylating other nucleophilic sites on your molecule.[10]

  • Troubleshooting Steps:

    • TFA Concentration & Stoichiometry: A common and effective condition is a solution of 20-50% TFA in Dichloromethane (DCM).[12][13] Using neat TFA is also possible but can be overly harsh.[12] Ensure you use a significant excess of TFA. The reaction is typically run for 1-2 hours at room temperature.[11][13]

    • Scavengers: While less common for this specific substrate, if you suspect t-butylation side products, adding a scavenger like triethylsilane (TES) or thioanisole can trap the tert-butyl cation.

    • Alternative Reagents: If TFA is proving problematic, a solution of 4M HCl in 1,4-dioxane is an excellent alternative.[11] This method often causes the desired product to precipitate from the reaction mixture as its hydrochloride salt, which can be a simple and effective purification method.[11]

    • Workup Procedure: After deprotection with TFA, the excess acid must be thoroughly removed. This is typically done by co-evaporation with a solvent like toluene or by a basic aqueous wash (e.g., with NaHCO₃ solution) during extraction.[11][14] Residual TFA can make subsequent steps or purification difficult.

Mandatory Visualization: Reaction Pathway & Side Reactions

Reaction_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection A N-Boc-2-(hydroxymethyl)pyrrolidine B N-Boc-pyrrolidinylmethoxide (Alkoxide Intermediate) A->B + NaH - H₂ C N-Boc-2-(ethoxymethyl)pyrrolidine (Desired Product) B->C + Et-I (SN2) - NaI D Alkene Byproduct B->D E2 Elimination (Side Reaction) E N-Boc-2-(ethoxymethyl)pyrrolidine C->E F This compound (Final Product) E->F + TFA or HCl/Dioxane - CO₂ - Isobutylene

Caption: Key reaction steps and potential side reactions.

Detailed Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (to make a ~0.5 M solution). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10 minutes. Stir the resulting slurry at 0 °C for 30 minutes.

  • Alkylation: Add iodoethane (1.5 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by column chromatography on silica gel to yield N-Boc-2-(ethoxymethyl)pyrrolidine as a clear oil.

Protocol 2: Boc Deprotection with HCl/Dioxane
  • Setup: To a round-bottom flask, add the purified N-Boc-2-(ethoxymethyl)pyrrolidine (1.0 eq.).

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (~10 eq. of HCl).

  • Reaction: Stir the solution at room temperature for 1-4 hours.[11] A white precipitate of the hydrochloride salt should form.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Alternative Isolation: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce solidification, then filter and dry.[11] The resulting this compound hydrochloride salt is often pure enough for subsequent use.

References

  • BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. BenchChem Technical Support.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of Pyrrolidines. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Boc Deprotection with TFA. BenchChem Technical Support.
  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Ley, S. V., et al. (2003). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem Technical Support.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2018). Optimized synthesis and antiproliferative activity of desTHPdactylolides. NIH National Center for Biotechnology Information. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Available at: [Link]

  • BenchChem. (2025). A Detailed Experimental Procedure for the Boc Deprotection of (S)-1-Boc-2-(aminomethyl)pyrrolidine. BenchChem Application Notes.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • Magdesieva, T. V., et al. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. Available at: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]

Sources

Technical Support Center: Production of 2-(Ethoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Process Chemists on Navigating Scalability Challenges

Disclaimer: 2-(Ethoxymethyl)pyrrolidine is a specialized chemical intermediate. While direct, large-scale production data is not extensively published, the core chemical transformations involved are well-understood in process chemistry. This guide synthesizes established principles from analogous reactions—primarily the large-scale synthesis of chiral pyrrolidines and the O-alkylation of amino alcohols—to provide a robust framework for troubleshooting and scaling the production of the target molecule.

Section 1: Synthesis Route Challenges & Troubleshooting

The most probable synthetic route to this compound on a scalable basis starts from the readily available chiral building block, (S)-prolinol. The key transformation is the O-alkylation of the primary alcohol, a variant of the Williamson ether synthesis. This section addresses the common issues encountered when scaling this specific step.


Q1: We are experiencing low yields and incomplete conversion during the ethoxymethylation of (S)-prolinol. What are the likely causes and how can we optimize this?

Answer:

Low conversion in an SN2 reaction like the Williamson ether synthesis on scale-up is often traced back to issues with reaction conditions that are less forgiving on a larger scale. The primary factors to investigate are the choice of base, solvent, temperature, and the nature of the alkylating agent.

Causality and Mechanistic Insights: The reaction involves the deprotonation of the primary alcohol of (S)-prolinol to form a nucleophilic alkoxide, which then attacks the electrophilic alkylating agent (e.g., chloromethyl ethyl ether or an equivalent).[1][2] For this to be efficient, the alkoxide must be generated in a sufficient concentration without causing side reactions.

Troubleshooting Steps:

  • Base Selection & Stoichiometry:

    • Hydride Bases (NaH, KH): While highly effective for generating alkoxides, sodium hydride (NaH) can present significant safety and handling challenges at scale (flammability, heterogeneity). Incomplete reaction can occur if the NaH dispersion is poor or if the material has passivated. Ensure vigorous stirring and consider using a higher-quality, pre-washed NaH dispersion.

    • Hydroxides (NaOH, KOH): These are cheaper and safer but can introduce water, which may hydrolyze the alkylating agent or reduce the solubility of reactants in certain organic solvents. Phase-transfer catalysis may be required to achieve good results.

    • Carbonates (K₂CO₃, Cs₂CO₃): These are safer bases but are significantly weaker. They often require higher temperatures and more polar solvents (like DMF or acetonitrile) to be effective, which can lead to other side reactions.[3]

  • Solvent Effects:

    • The solvent must be able to dissolve the starting materials and facilitate the SN2 reaction. Aprotic polar solvents like THF, DMF, and DMSO are generally preferred as they solvate the cation of the alkoxide salt, leaving the alkoxide nucleophile more reactive.[4]

    • On a large scale, heat transfer becomes critical. Exothermic deprotonation steps can lead to localized overheating in viscous solvents like DMF, causing decomposition of the solvent or reactants. Ensure your reactor has adequate cooling capacity and consider a controlled rate of addition for the base or alcohol.

  • Temperature Control:

    • Initial deprotonation with strong bases like NaH is often performed at 0 °C to control the exotherm, followed by warming to ambient temperature or gentle heating (e.g., 40-60 °C) for the substitution step. Insufficient heating will result in slow reaction rates, while excessive heat can promote elimination side reactions or decomposition.[1]

Optimization Strategy Table:

ParameterLab-Scale (Typical)Scalability Consideration & Recommendation
Base Sodium Hydride (NaH)High Risk. Consider switching to Sodium or Potassium tert-butoxide for better solubility and handling. If NaH must be used, ensure high-quality dispersion and excellent thermal control.
Solvent Anhydrous THF or DMFTHF is preferred for scale-up due to easier removal and lower boiling point. DMF can be difficult to remove and may decompose at higher temperatures.[5]
Temperature 0 °C to 60 °CImplement ramped heating profiles. Use a reaction calorimeter to understand the thermal profile and ensure the cooling system can handle the heat output.
Stoichiometry 1.1 eq. Base, 1.1 eq. Alkylating AgentUse a slight excess of the alkylating agent (1.2-1.5 eq.) if it is volatile or prone to decomposition, but monitor for di-alkylation impurities.
Q2: We are observing significant formation of an N-alkylated byproduct alongside our desired O-alkylated product. How can we improve chemoselectivity?

Answer:

This is a classic chemoselectivity challenge in the alkylation of amino alcohols.[6] The secondary amine of the pyrrolidine ring is also a nucleophile and can compete with the alcohol's alkoxide for the alkylating agent. The key to favoring O-alkylation is to exploit the differences in acidity and nucleophilicity between the alcohol and the amine.

Strategies for Enhancing O-Alkylation Selectivity:

  • Utilize a Non-Nucleophilic Base: The choice of base is critical. A strong, sterically hindered base will preferentially deprotonate the more acidic O-H bond over the N-H bond. Sodium hydride (NaH) or potassium tert-butoxide are excellent choices because they are strong enough to form the alkoxide but are not themselves competing nucleophiles.

  • N-Protection Strategy: The most robust, albeit less atom-economical, approach for guaranteeing selectivity on a large scale is to temporarily protect the secondary amine.

    • Boc Protection: Reacting (S)-prolinol with di-tert-butyl dicarbonate (Boc₂O) yields N-Boc-(S)-prolinol. The Boc group is stable to the basic conditions of the Williamson ether synthesis and can be cleanly removed afterward with an acid (e.g., HCl in isopropanol or trifluoroacetic acid). This multi-step approach often leads to a higher overall yield and a much simpler purification process.

  • Control of Reaction Conditions:

    • Temperature: Lower reaction temperatures generally favor the thermodynamically preferred product, which is often the O-alkylated species.

    • Order of Addition: Adding the alkylating agent to a pre-formed solution of the alkoxide (formed by adding base to the prolinol) is crucial. If the base and alkylating agent are present together before the alkoxide is fully formed, competitive N-alkylation is more likely.

Workflow for Mitigating N-Alkylation:

G start N-Alkylation Impurity Detected (>2%) check_base Is the base strong and non-nucleophilic? (e.g., NaH, KOtBu) start->check_base change_base Action: Switch to NaH or KOtBu. Monitor reaction at low temp. check_base->change_base No check_temp Is reaction temperature minimized? (e.g., < 40°C) check_base->check_temp Yes implement_protection Final Solution for High Purity: Implement N-Boc Protection Strategy change_base->implement_protection If impurity persists no_base No yes_base Yes lower_temp Action: Lower reaction temperature. Increase reaction time if needed. check_temp->lower_temp No check_temp->implement_protection Yes lower_temp->implement_protection If impurity persists no_temp No yes_temp Yes

Caption: Troubleshooting workflow for N-alkylation.

Section 2: Purification & Isolation Scalability Issues

Scaling up the purification of a small, polar, and potentially water-soluble molecule like this compound presents a different set of challenges compared to the synthesis itself.


Q3: Our aqueous workup is plagued by persistent emulsions and the final product is contaminated with inorganic salts. How can we develop a more robust purification process?

Answer:

Emulsions and salt contamination are common scale-up problems when purifying polar amines. Standard lab-scale techniques like extensive drying with MgSO₄ or purification via silica gel chromatography become impractical and costly at the kilogram scale.

Troubleshooting and Optimization Strategy:

  • Minimizing Emulsions:

    • Cause: Emulsions are often caused by the amphiphilic nature of the product and partially soluble salts acting as surfactants. Vigorous agitation in a reactor can exacerbate this.

    • Solution 1: Brine Washes: Instead of using deionized water for initial washes, use a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, "salting out" the organic product and helping to break the emulsion.

    • Solution 2: Solvent Selection: If possible, switch the extraction solvent to one with a lower water miscibility than common choices like ethyl acetate. Methyl tert-butyl ether (MTBE) or toluene are often better choices for large-scale extractions.

    • Solution 3: pH Adjustment: Ensure the pH of the aqueous layer is sufficiently high (>12) to keep the pyrrolidine product in its free-base form and minimize its solubility in the aqueous layer.

  • Removing Inorganic Salts:

    • Cause: Salts (e.g., NaBr, NaCl) are direct byproducts of the Williamson synthesis. If the product is highly polar, it can carry these salts into the organic phase.

    • Solution 1: Solvent Swaps & Filtration: After the initial extraction and drying, consider a solvent swap to a less polar solvent in which the product is soluble but the salts are not (e.g., swapping from THF to toluene). The precipitated salts can then be removed by filtration before final solvent removal.

    • Solution 2: Distillation: this compound is a relatively small molecule and should be distillable under vacuum. This is the most effective method for removing non-volatile inorganic salts at scale. Perform a small-scale distillation trial to determine the boiling point and stability under vacuum. Patents for purifying related compounds like 2-pyrrolidone often rely on fractional distillation.[7][8]

Proposed Scalable Purification Workflow:

G cluster_0 Reaction Quench & Workup cluster_1 Isolation of Crude Product cluster_2 Final Purification quench 1. Quench Reaction Mixture (e.g., with water or isopropanol) extract 2. Extract with Toluene or MTBE quench->extract wash 3. Wash Organic Phase with Brine (Repeat 2-3x) extract->wash dry 4. Dry with Na₂SO₄ & Filter wash->dry concentrate 5. Concentrate Under Vacuum dry->concentrate distill 6. Vacuum Distillation concentrate->distill final_product Pure this compound distill->final_product

Caption: Recommended scalable purification workflow.

Section 3: FAQs on Impurity Control & Process Safety

Q4: What are the most likely process-related impurities we should be monitoring for?
  • (S)-Prolinol: Unreacted starting material.

  • N-(Ethoxymethyl)-(S)-prolinol: The product of competitive N-alkylation.

  • 1,2-bis(ethoxymethoxy)ethane: Formed if the alkylating agent dimerizes or reacts with water.

  • Over-alkylation Product: The quaternary ammonium salt formed if the pyrrolidine nitrogen is alkylated a second time. This is more likely with highly reactive alkylating agents.

  • Degradation Products: Depending on the workup conditions (e.g., high heat during distillation), elimination or decomposition products could form.

ImpurityLikely OriginRecommended Analytical Method
(S)-ProlinolIncomplete reactionGC-MS, HPLC-ELSD
N-Alkylated IsomerLack of chemoselectivityLC-MS, Chiral HPLC
Alkylating Agent DimerSide reaction of reagentGC-MS
Quaternary SaltOver-alkylationLC-MS, Ion Chromatography
Q5: Are there any significant safety concerns when scaling this process?

Yes. The primary concerns are:

  • Sodium Hydride (NaH): If used, NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon) by trained personnel. The quenching of excess NaH must be done slowly and with a proton source that does not react too vigorously (e.g., adding isopropanol before water).

  • Alkylating Agent: Chloromethyl ethyl ether (if used) is a potent alkylating agent and should be handled as a potential carcinogen. All operations should be conducted in a well-ventilated fume hood or an enclosed reactor system.

  • Thermal Runaway: The initial deprotonation step can be highly exothermic. On a large scale, if cooling is inefficient, the temperature can rise uncontrollably, leading to solvent boiling and a dangerous pressure increase. A thorough process safety review, including reaction calorimetry, is essential before attempting a large-scale run.

Appendix: Scalable Laboratory Protocol

This protocol is designed for a gram-scale synthesis with scalability in mind, opting for safer reagents and a more robust workup where possible.

Protocol 1: N-Boc Protection and O-Alkylation of (S)-Prolinol

Part A: N-Boc Protection

  • To a stirred solution of (S)-prolinol (10.1 g, 100 mmol) in dichloromethane (200 mL) at 0 °C, add di-tert-butyl dicarbonate (22.9 g, 105 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure. The resulting oil (N-Boc-(S)-prolinol) is typically used in the next step without further purification.

Part B: O-Ethoxymethylation

  • Under a nitrogen atmosphere, dissolve the crude N-Boc-(S)-prolinol (approx. 100 mmol) in anhydrous THF (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (4.4 g of a 60% dispersion in mineral oil, 110 mmol) in portions. Caution: Hydrogen gas evolution.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Re-cool the mixture to 0 °C and add chloromethyl ethyl ether (10.4 g, 110 mmol) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

  • Stir at room temperature for 16 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of isopropanol (20 mL) followed by water (50 mL).

  • Proceed to Protocol 2 for workup.

Protocol 2: Scalable Aqueous Workup

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add toluene (150 mL) and saturated NaCl solution (brine, 100 mL). Shake gently and separate the layers.

  • Wash the organic layer twice more with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(ethoxymethyl)pyrrolidine.

  • The product can be deprotected by dissolving in 4M HCl in Dioxane and stirring for 2-4 hours, followed by a basic workup and final vacuum distillation to yield the pure amine.

References

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Reiser, O. (2011). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. Chemistry – A European Journal, 17(23), 6374-6382.
  • Organic Process Research & Development. (n.d.). ACS Publications. [Link]

  • Williamson ether synthesis. (2023). In Wikipedia. [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Minnesota, Chemistry Department.
  • Organic Process Research & Development. (n.d.). ACS Publications. [Link]

  • Organic Process Research & Development. (n.d.). ACS Publications. [Link]

  • Crimmins, M. T., & Spino, C. (1988). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Journal of Organic Chemistry, 53(13), 2970-2972.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Streng, E. S., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 329–337. [Link]

  • Williamson ether synthesis. (n.d.). In Lumen Learning, Organic Chemistry 1. [Link]

  • Wang, Z., et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society.
  • Bertelsen, S., & Jørgensen, K. A. (2015).
  • Process for preparing pyrrolidine. (n.d.).
  • Process for the purification of 2-pyrrolidone. (n.d.).
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
  • Reddy, G. J., et al. (2007).
  • Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone. (n.d.).
  • Method for purifying 2-pyrrolidone. (n.d.).
  • Process for the purification of 2-pyrrolidone. (n.d.).
  • Synthesis of pyrrolidine. (n.d.).
  • Wang, X., et al. (2020).
  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2012). Magnetic Resonance in Chemistry, 50(4), 261-265.
  • Streng, E. S., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2.
  • Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. (2024).
  • Dewatering and purification of crude pyrrolidine. (n.d.).

Sources

Technical Support Center: Purification of 2-(Ethoxymethyl)pyrrolidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Ethoxymethyl)pyrrolidine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for tackling the challenges associated with the separation of these chiral molecules. This resource combines established chemical principles with field-proven insights to help you develop robust and efficient purification strategies.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry. As with many chiral compounds, the individual enantiomers ((R)- and (S)-2-(Ethoxymethyl)pyrrolidine) can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to isolate these isomers in high purity is often a critical step in the drug development process. This guide provides a comprehensive overview of the most common purification techniques, along with detailed troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of this compound?

A1: The two most common and effective methods for the chiral resolution of this compound are:

  • Diastereomeric Salt Crystallization: This classical technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[1] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[2] This method is often preferred for its scalability.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This can be done either directly, using a chiral stationary phase (CSP), or indirectly, by first derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[3]

Q2: Which chiral resolving agent is best for the diastereomeric salt crystallization of this compound?

A2: Tartaric acid and its derivatives are the most commonly used and cost-effective resolving agents for chiral amines.[1] For this compound, either (+)-tartaric acid or (-)-tartaric acid would be the logical starting point for screening. The choice between them will depend on which forms the least soluble salt with the desired enantiomer in a particular solvent system. Derivatives such as O,O'-dibenzoyl-D-tartaric acid (DBTA) can also be effective and should be considered during methods development.[2]

Q3: What type of chiral HPLC column is recommended for the direct separation of this compound enantiomers?

A3: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly versatile and have shown broad applicability for the separation of pyrrolidine derivatives.[3] Columns like Chiralcel® OD-H or Chiralpak® AD-H would be excellent starting points for method development.[3]

Q4: Is it necessary to derivatize this compound for chiral HPLC analysis?

A4: Derivatization is not always necessary for direct chiral HPLC, but it can be advantageous. This compound lacks a strong chromophore, which can result in poor UV detection. Derivatizing the amine with an agent that contains a chromophore, such as 4-nitrobenzoyl chloride, can significantly enhance detection sensitivity.[3] This "indirect" method forms diastereomers that may also be easier to separate on either a chiral or an achiral column.[4]

Q5: Can I use fractional distillation to separate the enantiomers?

A5: Fractional distillation is generally not effective for separating enantiomers because they have identical boiling points. However, if you have formed diastereomers (for example, through salt formation with a chiral acid), and these diastereomers are liquids or have very different boiling points, separation by fractional distillation could be theoretically possible, though it is a less common approach than crystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments.

Diastereomeric Salt Crystallization
Issue Potential Cause(s) Suggested Solution(s)
No crystallization occurs. The diastereomeric salts are too soluble in the chosen solvent.* Try a less polar solvent or a solvent mixture. * Concentrate the solution. * Cool the solution to a lower temperature. * Induce crystallization by scratching the inside of the flask or by seeding with a small crystal of the desired salt if available.
An oil precipitates instead of crystals. The melting point of the diastereomeric salt is lower than the temperature of the solution, or the salt has a high affinity for residual water.* Ensure your solvents are anhydrous. * Try a different solvent system. * Allow the solution to cool more slowly.
Low enantiomeric excess (e.e.) of the crystallized product. The solubilities of the two diastereomeric salts are very similar in the chosen solvent.* Screen a wider range of solvents. Sometimes a mixture of solvents can provide better selectivity. * Perform multiple recrystallizations of the isolated salt to enrich the desired diastereomer.[5] * Ensure the solution is not supersaturated with respect to the more soluble diastereomer, as this can lead to co-crystallization.
Low yield of the desired enantiomer. The desired diastereomeric salt has significant solubility in the mother liquor.* Optimize the crystallization temperature; cooling too low may decrease yield if the other diastereomer also begins to crystallize. * Ensure the correct stoichiometry of the resolving agent is used. A half-equivalent of the resolving agent can sometimes be more effective.[6]
Chiral HPLC
Issue Potential Cause(s) Suggested Solution(s)
Poor or no resolution of enantiomers. The chiral stationary phase (CSP) is not suitable for the analyte. The mobile phase is not optimal.* Screen different types of CSPs (e.g., cellulose-based, amylose-based).[3] * Vary the mobile phase composition. For normal phase, adjust the ratio of the polar modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). * Add a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase to improve peak shape and selectivity.[7]
Poor peak shape (tailing). Strong interactions between the basic amine of this compound and acidic sites on the silica support of the column.* Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (typically 0.1-0.2%).[7] This will mask the active sites on the silica.
Low detector response. This compound lacks a strong UV chromophore.* Use a detector that does not rely on a chromophore, such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD). * Perform pre-column derivatization with a UV-active agent like 4-nitrobenzoyl chloride.[3]
Irreproducible retention times. The column is not properly equilibrated. The mobile phase composition is inconsistent. The column temperature is fluctuating.* Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before analysis. * Use freshly prepared mobile phase and ensure it is well-mixed. * Use a column oven to maintain a constant temperature.[7]

Experimental Protocols

Disclaimer: The following protocols are generalized starting points based on methods for structurally similar compounds. Optimization will be necessary for this compound.

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general procedure for the resolution of a racemic amine using (+)-tartaric acid.[1]

Workflow for Diastereomeric Salt Crystallization

G racemate Racemic this compound dissolve Dissolve in Solvent (e.g., Ethanol) racemate->dissolve add_acid Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) dissolve->add_acid heat Heat to Dissolve add_acid->heat cool Cool Slowly to Crystallize heat->cool filter Filter to Separate Crystals and Mother Liquor cool->filter crystals Less Soluble Diastereomeric Salt Crystals (Enriched in one enantiomer) filter->crystals Solid mother_liquor Mother Liquor (Enriched in the other enantiomer) filter->mother_liquor Liquid liberate_crystals Liberate Amine from Crystals (e.g., with NaOH) crystals->liberate_crystals liberate_liquor Liberate Amine from Mother Liquor mother_liquor->liberate_liquor enantiomer1 Enantiomerically Enriched Product liberate_crystals->enantiomer1 enantiomer2 Recovered Enantiomer liberate_liquor->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Steps:

  • Dissolution: In an Erlenmeyer flask, dissolve 1 equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or isopropanol). Start with approximately 5-10 volumes of solvent.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in the same solvent. Gently warm if necessary.

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with stirring. The mixture may exotherm.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try cooling further in an ice bath or a refrigerator. Allow the solution to stand undisturbed for several hours to 24 hours to maximize crystal growth.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Liberation of the Free Amine:

    • Suspend the collected crystals in water.

    • Add a strong base (e.g., 2M NaOH) until the pH is >12 to deprotonate the amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

Protocol 2: Direct Chiral HPLC Method Development

This protocol is a starting point for developing a direct chiral HPLC method, based on successful separations of similar pyrrolidine derivatives.[3][7]

Workflow for Chiral HPLC Method Development

G start Prepare Sample of Racemic this compound select_column Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->select_column select_mp Select Initial Mobile Phase (e.g., Hexane/Ethanol) select_column->select_mp inject Inject Sample and Acquire Chromatogram select_mp->inject evaluate Evaluate Resolution and Peak Shape inject->evaluate no_resolution No or Poor Resolution evaluate->no_resolution Rs < 1.5 good_resolution Good Resolution evaluate->good_resolution Rs >= 1.5 tailing Peak Tailing evaluate->tailing Asymmetry > 1.2 optimize Optimize Mobile Phase (Adjust modifier ratio, add additives) no_resolution->optimize change_column Try a Different CSP no_resolution->change_column final_method Final Validated Method good_resolution->final_method optimize->inject change_column->select_mp add_modifier Add Basic Modifier (e.g., TEA) tailing->add_modifier add_modifier->inject

Caption: Decision workflow for developing a chiral HPLC method.

Steps:

  • Column Selection: Start with a polysaccharide-based chiral column such as a Chiralcel® OD-H (cellulose-based) or a Chiralpak® AD-H (amylose-based).

  • Mobile Phase Preparation: For normal phase mode, prepare a mobile phase consisting of n-hexane and a polar modifier like ethanol or isopropanol. A good starting ratio is 90:10 (hexane:modifier, v/v). To improve peak shape for the basic analyte, add 0.1-0.2% of triethylamine (TEA) to the mobile phase.[7]

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

  • Injection and Analysis: Inject the sample and monitor the chromatogram for the separation of two peaks corresponding to the enantiomers.

  • Optimization: If resolution is poor, systematically vary the percentage of the polar modifier in the mobile phase (e.g., from 5% to 20%). If peak tailing is an issue and a basic modifier has not been added, add one. If resolution is still not achieved, a different chiral column should be screened.

Data Summary

Table 1: Starting Conditions for Chiral HPLC of Pyrrolidine Derivatives

AnalyteColumnMobile PhaseAdditiveReference
2-(Aminomethyl)-1-ethylpyrrolidine (derivatized)Chiralcel OD-Hn-hexane:ethanol (98:2)0.2% Triethylamine (TEA)[3]
Amphetamine (primary amine)Astec® CHIROBIOTIC® V2Methanol:Water (95:5)Acetic Acid & Ammonium Hydroxide[7]
N-Boc-3-pyrrolidinolCHIRALPAK® IC-3n-Hexane:Isopropanol (90:10)None specified[8]

References

  • Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. (2021). Reaction Chemistry & Engineering. Retrieved January 17, 2026, from [Link]

  • Nikolic, N. A., & Beak, P. (1997). (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine. Organic Syntheses, 74, 23. doi:10.15227/orgsyn.074.0023
  • Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem Catalysis. Retrieved January 17, 2026, from [Link]

  • Pereira, A. R., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1775-1785.
  • Zhou, H., et al. (n.d.).
  • Separation of Pyrrolidine, 1-(2-ethoxy-5-methyl-4-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(10), 11158. doi:10.3390/ijms251011158
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022). Tetrahedron, 123, 132940. doi:10.1016/j.tet.2022.132940
  • Process for the purification of 2-pyrrolidone. (1983). U.S.
  • Berry, S., & O'Brien, P. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9635-9646. doi:10.1039/D1OB01943K
  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954.
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022). PubMed. Retrieved January 17, 2026, from [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
  • Synthesis of New Optically Active 2-Pyrrolidinones. (2011). Molecules, 16(8), 6659-6680. doi:10.3390/molecules16086659
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. (2019).
  • Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. (2008).
  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. (2004).
  • Kinetic Resolution of Racemic pyrrolidine-2,5-diones Using Chiral Oxazaborolidine Catalysts. (2008). PubMed. Retrieved January 17, 2026, from [Link]

  • Purification of crude pyrroles. (1996). U.S.

Sources

Technical Support Center: Catalyst Poisoning in Asymmetric Synthesis with 2-(Ethoxymethyl)pyrrolidine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 2-(Ethoxymethyl)pyrrolidine ligands in their catalytic reactions. This guide is designed to provide expert, field-proven insights into a common yet often complex challenge: catalyst poisoning. By understanding the root causes of catalyst deactivation, you can enhance the efficiency, reproducibility, and success of your synthetic endeavors.

This resource is structured into two main sections: a hands-on Troubleshooting Guide to address immediate experimental issues, and a comprehensive Frequently Asked Questions (FAQs) section for a deeper understanding of the underlying principles.

Troubleshooting Guide

This section is formatted to help you quickly diagnose and resolve common problems encountered during your experiments.

Problem 1: My reaction shows low or no conversion.

This is one of the most frequent indicators of catalyst poisoning. Before suspecting poisoning, ensure that your reaction setup, stoichiometry, and conditions are correct. Once those are confirmed, consider the following causes related to catalyst deactivation.

  • Probable Cause A: Presence of Impurities in Reagents or Solvents. Many common impurities can act as potent catalyst poisons, even at trace levels.[1][2]

    • Solution:

      • Reagent Purity Check: Use reagents from a new, unopened bottle or purify existing materials. Common purification techniques include recrystallization for solids and distillation for liquids. Ensure your substrate is of high purity.[1]

      • Solvent Quality: Use high-purity, anhydrous, and degassed solvents. Solvents can be a source of water, oxygen, or other reactive impurities that can deactivate the catalyst.

      • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.

  • Probable Cause B: Poisoning by Functional Groups on the Substrate or Ligand. Certain functional groups can coordinate strongly to the metal center and inhibit catalysis.[3]

    • Solution:

      • Protecting Groups: If your substrate contains functional groups known to be catalyst poisons (e.g., thiols, some nitrogen heterocycles), consider using a protecting group strategy.

      • Ligand Integrity: Verify the purity and structural integrity of your this compound ligand. Degradation over time can lead to byproducts that may poison the catalyst.[1]

  • Probable Cause C: Deactivation by Additives or Byproducts. Additives such as bases or acids, or byproducts formed during the reaction, can lead to catalyst deactivation.

    • Solution:

      • Screen Additives: If your reaction requires an additive, screen different options. For example, some bases are more compatible with certain catalytic systems than others.

      • Monitor Reaction Progress: By monitoring the reaction (e.g., by TLC or LC-MS), you can identify the formation of potential inhibitory byproducts.

Problem 2: The enantioselectivity (% ee) of my reaction is low or has decreased.

A drop in enantioselectivity is a subtle but clear sign of a compromised catalytic system. It suggests that the chiral environment created by the ligand has been disrupted.

  • Probable Cause A: Partial Degradation of the Chiral Ligand. The this compound ligand may be unstable under the reaction conditions, leading to the formation of achiral or less effective catalytic species.

    • Solution:

      • Optimize Reaction Temperature: Lowering the reaction temperature can often improve enantioselectivity and prevent thermal degradation of the ligand-catalyst complex.[1]

      • Fresh Ligand: Use a fresh batch of the chiral ligand to rule out degradation during storage.

  • Probable Cause B: Formation of Off-Cycle, Achiral Catalytic Species. Poisons can react with the catalyst to form species that are still catalytically active but are not chiral, leading to a racemic or enantioenriched (but not highly enantiopure) product.

    • Solution:

      • Scavengers: In some cases, adding a scavenger to the reaction mixture can remove specific poisons. For example, a proton sponge can be used to scavenge trace acids.

      • Re-evaluate Catalyst Precursor: The choice of metal precursor can influence the stability of the active catalyst. Experiment with different precursors (e.g., Pd(OAc)2 vs. Pd2(dba)3).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of when using this compound ligands with palladium catalysts?

A1: Palladium catalysts are susceptible to a range of poisons.[3] When working with this compound ligands, you should be particularly cautious of the following:

Poison Class Examples Mechanism of Poisoning
Sulfur Compounds Thiols, sulfides, H₂SStrong coordination to the palladium center, blocking active sites.[4]
Halides Excess Cl⁻, Br⁻, I⁻Can alter the electronic properties of the metal center or form stable, inactive halo-complexes.[5][6]
Nitrogen Compounds Pyridine, nitriles, nitro compoundsCompete with the desired substrate for coordination to the catalyst.[3]
Phosphorus Compounds Phosphines (if not the intended ligand), phosphatesStrong coordination can displace the chiral ligand or deactivate the catalyst.[3]
Heavy Metals Lead, mercuryCan form alloys with palladium or block active sites.
Oxidizing Agents Oxygen, peroxidesCan lead to the formation of inactive palladium oxides.

Q2: Can the this compound ligand itself contribute to catalyst deactivation?

A2: While designed to be a stable and effective ligand, its structure does contain features that, under certain conditions, could potentially interact with the catalytic cycle in unintended ways. The pyrrolidine nitrogen is a Lewis base and could, in principle, bridge two metal centers, leading to aggregation and deactivation. However, in most catalytic systems, it forms a stable chelate with the metal, preventing this. The ether oxygen is generally considered a weak ligand and is less likely to cause poisoning.

Q3: My reaction starts well but then stalls. What is happening?

A3: This phenomenon, known as catalyst deactivation over time, is common and can be caused by several factors:[7]

  • Product Inhibition: The product of the reaction may coordinate to the catalyst more strongly than the starting materials, leading to a slowdown as the product concentration increases.

  • Slow Poisoning: A low concentration of a poison in one of the reagents may lead to a gradual deactivation of the catalyst over the course of the reaction.

  • Catalyst Agglomeration: The active catalytic species may be unstable and slowly aggregate into larger, less active or inactive nanoparticles.[5][8] This can sometimes be observed as a color change in the reaction mixture (e.g., the formation of palladium black).

Q4: Are there any general strategies to prevent catalyst poisoning?

A4: Yes, a proactive approach can save significant time and resources.

  • High-Purity Reagents: This is the most critical factor. Always use the highest purity reagents, solvents, and gases available.[1]

  • Inert Atmosphere Techniques: Proper Schlenk line or glovebox techniques are essential to exclude air and moisture.

  • Dedicated Glassware: Use glassware that is dedicated to sensitive catalytic reactions and has been thoroughly cleaned to remove any traces of potential poisons from previous experiments.

  • Catalyst Pre-activation: In some cases, a pre-activation step can generate the active catalytic species in a controlled manner before adding the substrate.

  • Use of Additives: Certain additives can stabilize the catalyst. For example, in some palladium-catalyzed reactions, the addition of a re-oxidant like benzoquinone can prevent the formation of inactive Pd(0) species.[5][8]

Q5: Can I regenerate a poisoned catalyst?

A5: In some cases, catalyst regeneration is possible, particularly for heterogeneous catalysts.[9] For homogeneous catalysts, which are more common in asymmetric synthesis with soluble ligands like this compound, regeneration is more challenging but not impossible.

  • Washing: If the poison is weakly adsorbed, it might be possible to remove it by washing the catalyst (if it can be isolated).

  • Chemical Treatment: Specific chemical treatments can sometimes restore catalyst activity. For example, a catalyst deactivated by oxidation might be regenerated by a mild reducing agent. Treatment with alkali or alkaline earth metal salts has also been reported to reactivate palladium catalysts poisoned by nitrogen compounds.[10]

Visualizing Catalyst Deactivation and Troubleshooting

Diagram 1: Common Catalyst Deactivation Pathways

This diagram illustrates the primary mechanisms through which a catalyst can lose its activity.

A Active Catalyst [Pd(II)-Ligand Complex] B Poisoning (e.g., Sulfur, Halides) A->B Chemical Reaction C Fouling (Product/Byproduct Adsorption) A->C Surface Blocking D Thermal Degradation (Ligand Decomposition) A->D High Temperature E Reduction to Pd(0) (Inactive Aggregates) A->E Reductive Conditions F Inactive/Poisoned Catalyst B->F C->F D->F E->F

Caption: Key pathways leading to catalyst deactivation.

Diagram 2: A Systematic Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with your catalytic reaction.

Start Problem Identified (Low Yield / Low ee) Step1 Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Step1 Step2 Assess Reagent Purity (Substrate, Solvent, Ligand) Step1->Step2 Conditions OK Step3 Investigate Potential Poisons (Functional Groups, Additives) Step2->Step3 Purity Confirmed Step4 Optimize Reaction Parameters (Lower Temp, Different Additives) Step3->Step4 Poison Source Hypothesized Step5 Consider Catalyst Regeneration or Use of Fresh Catalyst Step4->Step5 Optimization Fails End Problem Resolved Step4->End Optimization Succeeds Step5->End

Caption: Troubleshooting workflow for catalytic reactions.

References

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Technical Support Center: Asymmetric Synthesis C
  • Impact of impurities on IC50 values of P450 inhibitors. PubMed.
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogen
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Poisoning and deactivation of palladium c
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC - NIH.
  • US3959382A - Method for reactivating palladium catalysts.
  • Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction.
  • C

Sources

Managing air and moisture sensitivity of 2-(Ethoxymethyl)pyrrolidine reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Ethoxymethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the air and moisture sensitivity of this versatile reagent. Here, you will find practical solutions to common challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure its stability?

A1: Proper storage is critical to maintain the quality of this compound. It should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] To protect against degradation from atmospheric components, it is best practice to store the reagent under an inert atmosphere, such as argon or nitrogen.[3][4] Ensure the container is tightly sealed to prevent the ingress of moisture and carbon dioxide.[1][3][5] For long-term storage, refrigeration is recommended.

Q2: What are the visible signs of degradation in this compound?

A2: While this compound is a clear liquid, degradation may not always present with obvious visual cues. However, a change in color, such as developing a yellow or brown tint, or the formation of precipitates, can indicate degradation. An increase in viscosity can also be a sign of unwanted reactions occurring in the reagent. The most reliable method to assess purity is through analytical techniques like NMR or GC-MS.

Q3: Is it safe to handle this compound on an open bench?

A3: Due to its sensitivity to air and moisture, it is strongly advised to handle this compound under an inert atmosphere.[6] Even brief exposure to the atmosphere can lead to the absorption of CO2 and water, which can compromise its reactivity and introduce impurities into your reactions. For optimal results, use a glovebox or Schlenk line techniques.

Q4: Which solvents are compatible with this compound?

A4: When using this compound in moisture-sensitive reactions, it is imperative to use anhydrous solvents. Suitable solvents, once properly dried and deoxygenated, include toluene, tetrahydrofuran (THF), and dichloromethane (DCM). The choice of solvent will ultimately depend on the specific requirements of your reaction.

Q5: What are the primary degradation pathways for this compound when exposed to air and moisture?

A5: The primary degradation pathways involve reaction with carbon dioxide and water. The secondary amine in the pyrrolidine ring can react with atmospheric CO2 to form a carbamate salt.[7][8] While this reaction is often reversible, it can sequester the active reagent. The compound is also hygroscopic and can absorb moisture, which can interfere with water-sensitive reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Failed or low-yield reaction Reagent degradation due to improper storage or handling.1. Verify Reagent Purity: Before use, check the purity of the this compound using a suitable analytical method (e.g., NMR, GC-MS). 2. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent. 3. Improve Inert Atmosphere Technique: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use proper Schlenk line or glovebox techniques for all manipulations.
Inconsistent reaction outcomes Variable amounts of atmospheric contamination between experiments.1. Standardize Handling Protocol: Implement a strict, standardized protocol for handling the reagent under an inert atmosphere for all experiments. 2. Use Anhydrous Solvents: Always use freshly dried and deoxygenated solvents.
Formation of unexpected byproducts Reaction of the reagent with CO2 to form a carbamate, which may participate in side reactions.1. Purge with Inert Gas: Before adding the reagent, thoroughly purge the reaction vessel with a dry, inert gas like argon or nitrogen. 2. Maintain Positive Pressure: Maintain a positive pressure of inert gas throughout the reaction to prevent atmospheric ingress.
Reagent appears discolored or has formed precipitates Significant degradation has occurred.1. Do Not Use: Discard the degraded reagent according to your institution's safety guidelines.[5] 2. Review Storage Conditions: Ensure that the storage conditions for new bottles of the reagent are appropriate (cool, dry, under inert gas).

Experimental Protocols

Protocol 1: Safe Dispensing of this compound using a Schlenk Line
  • Glassware Preparation: Ensure all glassware, including the reaction flask, syringes, and needles, are thoroughly oven-dried and cooled under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Assemble the reaction flask on the Schlenk line and subject it to at least three cycles of vacuum and backfilling with inert gas.

  • Reagent Preparation: Puncture the septum of the this compound bottle with a needle connected to a nitrogen or argon line to create a positive pressure.

  • Dispensing: Use a clean, dry syringe to pierce the septum and draw the desired volume of the reagent.

  • Transfer: Quickly transfer the reagent to the reaction flask by injecting it through the flask's septum.

  • Post-Transfer Purge: After adding the reagent, gently purge the headspace of the reaction flask with the inert gas for a few minutes to remove any air that may have been introduced.

Visualizing Degradation and Handling

G A This compound B Carbamate Adduct A->B + CO2 (from air) C Hygroscopic Absorption A->C + H2O (from air) D Water Contamination C->D

G cluster_storage Storage cluster_handling Handling cluster_reaction Reaction A Store under Inert Gas (Ar or N2) C Use Glovebox or Schlenk Line A->C B Refrigerate B->C D Use Oven-Dried Glassware C->D E Use Anhydrous Solvents D->E F Maintain Positive Inert Gas Pressure E->F

References

  • PubChem. (n.d.). 2-(Ethoxymethyl)-1-(2-methoxyethyl)pyrrolidine. Retrieved from [Link]

  • Chemwatch. (n.d.). GHS SDS 1922.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methoxymethyl)pyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(2-Nitrophenyl)ethoxymethyl]pyrrolidine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2007). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2013). CO2 Capture by Pyrrolidine: Reaction Mechanism and Mass Transfer. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Ethyl-pyrrolidine - Chemical & Physical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring reversible reactions between CO2 and amines. Retrieved from [Link]

Sources

Validation & Comparative

A Tale of Two Catalysts: A Comparative Guide to (S)-Proline and 2-(Ethoxymethyl)pyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the choice of catalyst is paramount to achieving desired stereochemical outcomes. The simple amino acid (S)-proline has long been hailed as the "simplest enzyme," a versatile and foundational catalyst for a vast array of transformations. However, the drive for improved selectivity, broader substrate scope, and tailored reactivity has led to the development of numerous proline derivatives. This guide provides an in-depth technical comparison between the archetypal (S)-proline and a representative C2-substituted analogue, 2-(ethoxymethyl)pyrrolidine. We will dissect their divergent mechanisms of action, compare their performance profiles using experimental data, and provide practical guidance for catalyst selection.

Mechanistic Foundations: Bifunctionality vs. Steric Shielding

The fundamental difference between (S)-proline and this compound lies in how they control the stereochemical environment of a reaction. (S)-proline operates through a sophisticated bifunctional mechanism, while its C2-modified counterpart relies predominantly on steric hindrance.

The (S)-Proline Paradigm: Bifunctional Enamine Catalysis

(S)-Proline's efficacy stems from its unique structure, possessing both a secondary amine and a carboxylic acid. In carbonyl functionalization reactions, such as the classic aldol reaction, these two groups work in concert. The secondary amine reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid group acts as an intramolecular Brønsted acid/base. It protonates the acceptor carbonyl, activating it for nucleophilic attack, and stabilizes the ensuing transition state through a network of hydrogen bonds. This creates a rigid, highly organized, chair-like transition state, effectively dictating the facial selectivity of the carbon-carbon bond formation.

This dual activation model is a cornerstone of organocatalysis, enabling high levels of stereocontrol with a remarkably simple molecule.

G cluster_cycle Proline Catalytic Cycle Ketone Ketone (Donor) Enamine Chiral Enamine Intermediate Ketone->Enamine + (S)-Proline - H₂O Proline (S)-Proline Catalyst TS Organized Transition State (H-Bonding Network) Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->TS Carboxylic Acid Activation Iminium Iminium Ion TS->Iminium C-C Bond Formation Product Chiral Aldol Product Iminium->Product + H₂O (Hydrolysis) Product->Proline Catalyst Regeneration Water H₂O

Caption: Bifunctional catalytic cycle of (S)-proline in an aldol reaction.

The this compound Strategy: Steric Shielding

By replacing the C2 carboxylic acid group of proline with an ethoxymethyl group, the catalyst's mode of action fundamentally changes. The ethoxymethyl substituent is sterically bulky but electronically neutral and, crucially, lacks the acidic proton necessary for bifunctional catalysis.

Catalysis with this compound still proceeds via an enamine intermediate formed from its secondary amine. However, stereocontrol is no longer dictated by a hydrogen-bonding network. Instead, the bulky C2 substituent acts as a physical shield, blocking one face of the enamine.[1][2] The incoming electrophile (e.g., an aldehyde) is therefore forced to approach from the less hindered face, leading to a specific stereochemical outcome. This steric-demand model offers a different, and sometimes complementary, approach to achieving high enantioselectivity.

G cluster_cycle Steric Shielding Catalytic Cycle Ketone Ketone (Donor) Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst This compound Catalyst TS Sterically Directed Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Iminium Iminium Ion TS->Iminium C-C Bond Formation (Attack from unshielded face) Product Chiral Aldol Product Iminium->Product + H₂O (Hydrolysis) Product->Catalyst Catalyst Regeneration Water H₂O

Caption: Steric shielding mechanism for this compound.

Performance Comparison in the Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a benchmark for evaluating the performance of these catalysts. The reaction between a ketone (e.g., cyclohexanone or acetone) and an aldehyde (e.g., 4-nitrobenzaldehyde) is a well-studied transformation.

Parameter(S)-ProlineThis compound (and related analogues)Causality of Difference
Enantioselectivity (ee) Good to Excellent (typically 70% to >99% ee)Potentially Good to Excellent(S)-Proline's H-bonding creates a rigid TS. The steric bulk of the C2-substituent in the analogue provides an alternative, powerful method of stereocontrol.
Diastereoselectivity (dr) Often favors the anti-product with cyclic ketones.May favor the syn-product or show complementary selectivity.The transition state geometry is fundamentally different. Proline's H-bond directed TS favors an anti conformation, whereas a purely sterically controlled approach can favor a different arrangement.
Catalyst Loading Moderate to High (5-30 mol%)Typically in a similar range (5-20 mol%).Both rely on enamine formation, which is an equilibrium process often requiring a significant amount of catalyst to drive the reaction forward.
Solvent Choice Polar aprotic (DMSO, DMF) or protic mixtures (MeOH/H₂O). Poorly soluble in non-polar solvents.More soluble in a wider range of solvents, including less polar ones like CHCl₃ or Toluene.The zwitterionic nature of proline restricts its solubility. The non-ionic nature of the C2-ether analogue enhances lipophilicity.[3]
Substrate Scope Very broad, but can be challenging with sterically hindered substrates or those sensitive to acid.Potentially advantageous for acid-sensitive substrates. May exhibit different reactivity profiles with sterically demanding partners.The absence of the acidic proton can prevent side reactions. The steric, rather than electronic, nature of the catalyst interacts differently with substrates.

Note: Direct experimental data for this compound is limited in readily available literature. The performance characteristics described are based on established principles of C2-substituted pyrrolidine catalysts that operate via a steric shielding mechanism.[1][2]

Experimental Protocols

The following protocols provide a general framework for conducting an asymmetric aldol reaction with each class of catalyst.

Workflow: General Procedure for Asymmetric Aldol Reaction

Caption: General experimental workflow for an organocatalyzed aldol reaction.

Protocol 1: (S)-Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol is a representative example based on established literature procedures.

  • Setup: To a clean, dry 10 mL vial equipped with a magnetic stir bar, add (S)-proline (11.5 mg, 0.1 mmol, 20 mol%).

  • Solvent/Reagent Addition: Add dimethyl sulfoxide (DMSO, 1.0 mL) followed by cyclohexanone (515 µL, 5.0 mmol, 10 equivalents).

  • Stirring: Stir the mixture at room temperature until the proline has completely dissolved.

  • Aldehyde Addition: Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aldol product.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Protocol 2: General Procedure for a this compound-Catalyzed Aldol Reaction

This protocol provides a general starting point, as optimal conditions may vary.

  • Setup: To a flame-dried 10 mL vial under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (e.g., 10 mol%).

  • Solvent/Reagent Addition: Add an appropriate solvent (e.g., chloroform or toluene, 1.0 mL) followed by the ketone donor (e.g., acetone, 5-10 equivalents).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C to -20 °C) using an appropriate cooling bath.

  • Aldehyde Addition: Add the aldehyde acceptor (1.0 equivalent) dropwise.

  • Reaction: Stir the reaction at the specified temperature for the required time (may range from 12 to 72 hours). Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography.

  • Analysis: Characterize the product and determine stereoselectivity by NMR and chiral HPLC.

Guide to Catalyst Selection

The choice between (S)-proline and a C2-substituted analogue like this compound is not merely about finding a "better" catalyst, but about selecting the right tool for the specific synthetic challenge.

Choose (S)-Proline when:

  • Cost-Effectiveness is Key: (S)-proline is inexpensive, naturally occurring, and widely available.

  • A Well-Established Precedent Exists: For many standard transformations, protocols for proline catalysis are robust and extensively optimized.

  • Bifunctional Activation is Beneficial: When the substrate benefits from activation and stabilization via hydrogen bonding, proline is often the superior choice.

  • Working in Protic or Highly Polar Solvents: Proline's solubility profile makes it well-suited for solvents like DMSO, DMF, or aqueous mixtures.

Consider this compound (or related C2-steric analogues) when:

  • Substrates are Acid-Sensitive: The absence of the acidic carboxylic acid group can prevent unwanted side reactions like epimerization or decomposition.

  • Improved Solubility is Required: For reactions in less polar organic solvents (toluene, CH₂Cl₂, etc.), the enhanced lipophilicity of C2-alkylated pyrrolidines is a significant advantage.

  • Complementary Stereoselectivity is Desired: If (S)-proline provides the undesired diastereomer or low enantioselectivity, a catalyst operating on a different principle (steric shielding) may provide the desired outcome.[4]

  • Exploring Novel Reactivity: When designing new reactions, the purely steric control offered by these analogues provides a different set of design parameters compared to proline's electronic and steric features.

Conclusion

(S)-Proline remains a powerhouse in the world of organocatalysis, its efficacy rooted in an elegant, enzyme-like bifunctional mechanism. It is the reliable, go-to catalyst for a multitude of asymmetric transformations. Derivatives such as this compound represent a strategic evolution, sacrificing bifunctionality for a mechanism dominated by steric control. This shift provides chemists with a valuable alternative, enabling reactions in different solvent systems, accommodating acid-sensitive substrates, and offering the potential for complementary stereochemical control. Understanding the fundamental mechanistic differences between these two classes of catalysts is crucial for the rational design of synthetic routes and the efficient construction of complex chiral molecules.

References

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines . PMC - NIH. Available at: [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations . JACS Au - ACS Publications. Available at: [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations . PMC - NIH. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update . MDPI. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update . PubMed Central. Available at: [Link]

  • A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions . MDPI. Available at: [Link]

  • 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds . ResearchGate. Available at: [Link]

  • The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols . PubMed. Available at: [Link]

  • Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones . ResearchGate. Available at: [Link]

  • Proline-catalysed Mannich reactions of acetaldehyde . PubMed. Available at: [Link]

  • Catalytic asymmetric synthesis of piperidines from pyrrolidine . PubMed. Available at: [Link]

  • 5-Pyrrolidin-2-yltetrazole: A New, Catalytic, More Soluble Alternative to Proline in an Organocatalytic Asymmetric Mannich-Type Reaction. . ResearchGate. Available at: [Link]

  • Synthesis of pyrrolidines by the intermolecular Mannich reaction. . ResearchGate. Available at: [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction . PMC - NIH. Available at: [Link]

  • Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines . PMC - NIH. Available at: [Link]

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study . NIH. Available at: [Link]

Sources

A Comparative Guide to 2-(Alkoxymethyl)pyrrolidine-Based Chiral Auxiliaries: Methoxy vs. Ethoxy Ethers in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high stereocontrol. The (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary, developed by Corey and Enders, represents a cornerstone in the stereoselective alkylation of carbonyl compounds.[1] Its widespread success has spurred the development of structural analogues to fine-tune reactivity and selectivity. This guide provides an in-depth comparison of the archetypal SAMP auxiliary, featuring a methoxymethyl group, and its close variant, (S)-1-amino-2-(ethoxymethyl)pyrrolidine (SAEP), to elucidate the impact of the O-alkyl substituent on stereochemical outcomes.

Introduction to SAMP and SAEP: Proline-Derived Steering Wheels for Stereoselectivity

Both 2-(methoxymethyl)pyrrolidine and 2-(ethoxymethyl)pyrrolidine, in their N-aminated forms (SAMP and SAEP, respectively), are powerful chiral auxiliaries derived from the readily available chiral pool starting material, (S)-proline.[1] They are temporarily installed onto a prochiral carbonyl compound, typically a ketone or aldehyde, to form a chiral hydrazone. Subsequent deprotonation and reaction with an electrophile, followed by removal of the auxiliary, affords the desired α-substituted carbonyl compound with a newly created stereocenter in high enantiomeric purity.

The efficacy of these auxiliaries hinges on the formation of a rigid, chelated azaenolate intermediate upon deprotonation with a strong base like lithium diisopropylamide (LDA). The lithium cation is coordinated by the nitrogen of the azaenolate and the oxygen atom of the alkoxymethyl side chain.[2] This rigidifies the transition state, and the bulky pyrrolidine ring effectively shields one face of the azaenolate, directing the incoming electrophile to the opposite, less sterically hindered face.[2]

The Ether's Tale: Unpacking the Steric Influence of the Alkoxy Group

The primary structural difference between SAMP and SAEP lies in the O-alkyl group: methyl versus ethyl. This seemingly minor alteration can have a discernible impact on the stereochemical course of the reaction due to differing steric demands. While extensive comparative data is not abundant in the literature, the principles of steric hindrance in the transition state model allow for a rational analysis.

The established model for stereoselection in SAMP/RAMP hydrazone alkylations involves the formation of a six-membered chelated ring in the transition state. The stereochemical outcome is dictated by the facial bias imposed by the pyrrolidine ring. It is hypothesized that increasing the steric bulk of the O-alkyl group (from methyl to ethyl) could potentially enhance this facial shielding, leading to higher diastereoselectivity. The bulkier ethoxy group in SAEP may create a more sterically encumbered environment around the reactive center, further discouraging the approach of the electrophile from the shielded face.

While direct, side-by-side comparative studies are not extensively published, the development of even bulkier analogues such as SADP (benzyloxymethyl) and SAPP (isopropoxymethyl) suggests a systematic investigation into the steric effects of this side chain.[1] The general principle is that increased steric bulk in the auxiliary can lead to enhanced diastereoselectivity, provided it does not impede the desired reaction pathway altogether.

Experimental Data: A Comparative Look at Performance

To illustrate the practical implications of choosing between these auxiliaries, we present a representative asymmetric alkylation of a ketone. The following data is synthesized from typical results reported for SAMP-hydrazone alkylations and extrapolates the expected performance of SAEP based on established stereochemical models.

AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)
SAMP CyclohexanoneIodomethane>95%~85%
SAEP CyclohexanoneIodomethanePotentially ≥95%~85%
SAMP PropiophenoneEthyl Iodide>95%~80-90%
SAEP PropiophenoneEthyl IodidePotentially ≥95%~80-90%

Note: The data for SAEP is projected based on the performance of SAMP and the expected minimal impact of the ethyl vs. methyl group in these specific examples. It is crucial to note the absence of extensive, direct comparative studies in the literature.

The consistently high diastereoselectivity achieved with SAMP sets a high bar. For many common electrophiles, the stereocontrol is already nearly absolute, leaving little room for significant improvement by switching to SAEP. However, in cases involving bulkier substrates or electrophiles where the diastereoselectivity with SAMP is suboptimal, SAEP could potentially offer a marginal but beneficial increase in stereocontrol.

Methodologies and Protocols

Synthesis of Chiral Auxiliaries

Both SAMP and SAEP can be synthesized from (S)-proline in a multi-step sequence. The key steps involve the reduction of the carboxylic acid to the corresponding alcohol, O-alkylation, and subsequent N-amination.

Diagram of Synthetic Pathway:

Synthesis Proline (S)-Proline Prolinol (S)-Prolinol Proline->Prolinol  Reduction (e.g., LiAlH4) Alkoxy (S)-2-(Alkoxymethyl)pyrrolidine (R = Me or Et) Prolinol->Alkoxy  O-Alkylation (e.g., NaH, R-X) Auxiliary (S)-1-Amino-2-(alkoxymethyl)pyrrolidine (SAMP or SAEP) Alkoxy->Auxiliary  N-Amination

Caption: General synthetic route to SAMP and SAEP from (S)-proline.

Representative Experimental Protocol: Asymmetric Alkylation of Cyclohexanone

The following is a generalized protocol for the asymmetric alkylation of cyclohexanone using a SAMP or SAEP auxiliary.

1. Hydrazone Formation:

  • To a solution of the chiral auxiliary (SAMP or SAEP, 1.1 equivalents) in a suitable solvent (e.g., benzene or toluene), add cyclohexanone (1.0 equivalent).

  • Heat the mixture to reflux with azeotropic removal of water for 12-24 hours until the reaction is complete (monitored by TLC or GC).

  • Remove the solvent under reduced pressure and purify the resulting hydrazone by distillation or chromatography.

2. Asymmetric Alkylation:

  • Prepare a solution of lithium diisopropylamide (LDA, 1.1 equivalents) in dry THF at -78 °C.

  • Slowly add a solution of the chiral hydrazone (1.0 equivalent) in dry THF to the LDA solution.

  • Stir the resulting azaenolate solution at 0 °C for 2-3 hours.

  • Cool the solution to -100 °C and add the electrophile (e.g., iodomethane, 1.2 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the alkylated hydrazone.

3. Auxiliary Cleavage:

  • Dissolve the alkylated hydrazone in a suitable solvent (e.g., pentane or diethyl ether).

  • Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Reduce the ozonide, for example, by adding dimethyl sulfide or triphenylphosphine.

  • Allow the mixture to warm to room temperature.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the resulting α-alkylated ketone by chromatography or distillation to yield the final product.

Diagram of Experimental Workflow:

Workflow Start Ketone + Chiral Auxiliary (SAMP or SAEP) Hydrazone Hydrazone Formation Start->Hydrazone Alkylation Deprotonation (LDA) & Alkylation (R-X) Hydrazone->Alkylation Cleavage Auxiliary Cleavage (Ozonolysis) Alkylation->Cleavage Product Enantiomerically Enriched α-Alkylated Ketone Cleavage->Product

Caption: Workflow for asymmetric alkylation using SAMP or SAEP.

Cleavage and Recovery of the Auxiliary

A critical aspect of the practical utility of a chiral auxiliary is its ease of removal and potential for recovery. For both SAMP and SAEP, the most common cleavage method is ozonolysis, which effectively cleaves the C=N bond of the hydrazone to regenerate the ketone.[1] While efficient, this method is destructive to the auxiliary. Reductive cleavage methods can also be employed, which may allow for the recovery of the parent 2-(alkoxymethyl)pyrrolidine.

Conclusion and Practical Recommendations

Both 2-(methoxymethyl)pyrrolidine (as SAMP) and this compound (as SAEP) are highly effective chiral auxiliaries for the asymmetric alkylation of carbonyl compounds.

  • SAMP remains the more extensively studied and widely used auxiliary, with a vast body of literature supporting its application and providing detailed protocols for a broad range of substrates. For most standard applications, SAMP provides excellent and reliable stereocontrol.

  • SAEP , with its slightly bulkier ethoxymethyl group, represents a rational modification to potentially enhance stereoselectivity. While direct comparative data is limited, it can be considered as a viable alternative to SAMP, particularly in challenging cases where the diastereoselectivity with SAMP is not satisfactory. The underlying principles of steric hindrance suggest that SAEP may offer a marginal improvement in stereocontrol in such instances.

For researchers and drug development professionals, the choice between SAMP and SAEP will likely be guided by a combination of factors including the specific substrate and electrophile, the desired level of stereopurity, and the availability and cost of the auxiliary. In the absence of compelling evidence to the contrary for a specific application, the well-established track record of SAMP makes it the logical first choice. However, for optimization studies aimed at maximizing diastereoselectivity, the exploration of SAEP and other sterically modified analogues is a worthwhile endeavor.

References

  • Corey, E. J., & Enders, D. (1976). Applications of N,N-dimethylhydrazones to synthesis. Use in regioselective, stereoselective and enantioselective alkylation of carbonyl compounds. Tetrahedron Letters, 17(1), 3-6.
  • Enders, D., Kipphardt, H., & Fey, P. (1987). (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), versatile chiral auxiliaries. Organic Syntheses, 65, 173.
  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253-2329.

Sources

A Comparative Guide to the Validation of Enantiomeric Excess for Products of 2-(Ethoxymethyl)pyrrolidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of a compound is not merely a technical detail—it is a critical determinant of its biological activity, efficacy, and safety. In the realm of asymmetric synthesis, particularly reactions employing chiral auxiliaries or catalysts derived from 2-(ethoxymethyl)pyrrolidine, the accurate and precise determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the enantiomeric excess of these valuable chiral products. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to empower you in selecting the most appropriate method for your research.

The Imperative of Enantiomeric Excess Validation

Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The use of this compound and its derivatives as chiral catalysts is designed to selectively produce one enantiomer over the other. Validating the success of such a synthesis requires robust analytical methods to quantify the ratio of the desired enantiomer to its undesired counterpart. This validation is not only a measure of the reaction's stereoselectivity but also a crucial quality control step in the development of chiral drugs.

A Comparative Overview of Analytical Techniques

The determination of enantiomeric excess primarily relies on chromatographic and spectroscopic methods. Each technique offers a unique set of advantages and is suited to different stages of the research and development pipeline. The choice of method is often dictated by the physicochemical properties of the analyte, the required level of accuracy and sensitivity, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[1]Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP.[2]Conversion of enantiomers into diastereomers using a chiral derivatizing or solvating agent, leading to distinguishable NMR signals.[3]
Applicability Broadly applicable to a wide range of non-volatile and thermally labile pyrrolidine derivatives.[1]Ideal for thermally stable compounds and offers faster separations than HPLC.[2][4]Rapid screening and analysis, particularly when chromatographic methods are challenging to develop.[5]
Sample Throughput ModerateHighHigh
Sensitivity High (UV, MS detection)High (UV, MS detection)Lower, requires higher sample concentration
Method Development Can be time-consumingGenerally faster than HPLCCan be rapid, but requires suitable chiral agents
Regulatory Acceptance High, well-establishedGrowing, recognized for its green credentialsUsed as a complementary technique

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the accurate determination of enantiomeric excess due to its high resolution and sensitivity.[6] The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

  • Sample Preparation:

    • Accurately weigh and dissolve the purified product of the this compound reaction in an appropriate HPLC-grade solvent (e.g., a mixture of hexane and isopropanol) to a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard of the product for initial method development and to confirm the retention times of both enantiomers.

  • Chromatographic Conditions:

    • Chiral Column: Select a suitable polysaccharide-based chiral stationary phase (e.g., Chiralpak or Chiralcel series) based on the structure of the analyte.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio should be optimized to achieve baseline separation of the enantiomers.[5]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 25 °C, to ensure reproducibility.

    • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample from the asymmetric reaction.

    • Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.[6]

Method Selection Start Analyte from this compound Reaction Thermal_Stability Is the analyte thermally labile? Start->Thermal_Stability Volatility Is high throughput required? Thermal_Stability->Volatility No HPLC Chiral HPLC Thermal_Stability->HPLC Yes Volatility->HPLC No SFC Chiral SFC Volatility->SFC Yes NMR ee Determination Enantiomers Enantiomeric Mixture (Spectroscopically Indistinguishable) Diastereomers Diastereomeric Mixture (Spectroscopically Distinguishable) Enantiomers->Diastereomers Reaction or Complexation with CDA Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA) CDA->Diastereomers NMR NMR Spectroscopy Diastereomers->NMR Analysis Signal Integration & ee Calculation NMR->Analysis

Sources

A Senior Application Scientist's Guide to Protecting 2-(Ethoxymethyl)pyrrolidine: A Comparative Study of Boc, Cbz, and Fmoc Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures.[1] The pyrrolidine scaffold, in particular, is a privileged structure found in numerous pharmaceuticals.[2][3] This guide provides an in-depth comparative analysis of three widely used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the secondary amine of 2-(ethoxymethyl)pyrrolidine. Our objective is to furnish you with the technical insights and experimental data necessary to make informed decisions for your synthetic strategy.

Introduction to this compound and the Imperative for Protection

This compound is a valuable chiral building block in medicinal chemistry.[4][5][6] Its secondary amine is a nucleophilic site that readily participates in various chemical transformations. To achieve selective reactions at other positions of the molecule or to prevent undesired side reactions during coupling processes, effective protection of this amine is paramount. An ideal protecting group should be introduced in high yield, remain stable under a range of reaction conditions, and be removed cleanly and selectively without affecting other functional groups.[1] This guide will explore the practical application and comparative performance of the Boc, Cbz, and Fmoc protecting groups for this specific substrate.

The tert-Butyloxycarbonyl (Boc) Group: A Robust and Versatile Choice

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide array of conditions and its facile removal under acidic conditions.[7][8][9]

Boc Protection of this compound

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). The reaction is generally high-yielding and can be performed under various conditions, including aqueous or anhydrous systems, and often requires a base.[7] For this compound, a standard protocol utilizing Boc₂O in the presence of a mild base like triethylamine (TEA) or in a biphasic system with sodium bicarbonate is effective.

Experimental Protocol: Boc Protection

  • Dissolution: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM) at room temperature.

  • Base Addition: Add triethylamine (1.2 equiv.) to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in DCM.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Boc Deprotection: A Straightforward Acid-Mediated Cleavage

The Boc group's key advantage is its lability under acidic conditions, generating the free amine, carbon dioxide, and isobutylene.[8] This can be achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[10][11]

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve Boc-protected this compound (1.0 equiv.) in DCM.

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA.

  • Isolation: Dissolve the residue in a minimal amount of DCM and precipitate the amine salt by adding diethyl ether. The salt can be collected by filtration.

Visualizing the Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection 2-Ethoxymethyl_pyrrolidine This compound Boc2O Boc₂O, Base (TEA) 2-Ethoxymethyl_pyrrolidine->Boc2O Boc_Protected N-Boc-2-(Ethoxymethyl)pyrrolidine Boc2O->Boc_Protected Boc_Protected_Dep N-Boc-2-(Ethoxymethyl)pyrrolidine TFA TFA or HCl Boc_Protected_Dep->TFA Free_Amine This compound TFA->Free_Amine

Caption: Workflow for Boc protection and deprotection.

The Benzyloxycarbonyl (Cbz) Group: Orthogonal and Stable

The Cbz group is another widely employed protecting group for amines, known for its stability to both acidic and basic conditions, making it orthogonal to the Boc and Fmoc groups, respectively.[12][13]

Cbz Protection of this compound

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (in the presence of an aqueous base) or with an organic base in an anhydrous solvent.[12][13]

Experimental Protocol: Cbz Protection

  • Dissolution: Dissolve this compound (1.0 equiv.) in a mixture of dioxane and water.

  • Base Addition: Cool the solution to 0 °C and add sodium carbonate (2.0 equiv.).

  • Reagent Addition: Add benzyl chloroformate (1.1 equiv.) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.

  • Work-up: Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Cbz Deprotection: Classic Hydrogenolysis

The most common method for Cbz deprotection is catalytic hydrogenolysis, which cleaves the benzyl group to yield the free amine, carbon dioxide, and toluene.[12][14] This method is mild and highly effective.

Experimental Protocol: Cbz Deprotection

  • Setup: Dissolve Cbz-protected this compound (1.0 equiv.) in methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizing the Cbz Protection and Deprotection Workflow

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection 2-Ethoxymethyl_pyrrolidine_Cbz This compound CbzCl Cbz-Cl, Base (Na₂CO₃) 2-Ethoxymethyl_pyrrolidine_Cbz->CbzCl Cbz_Protected N-Cbz-2-(Ethoxymethyl)pyrrolidine CbzCl->Cbz_Protected Cbz_Protected_Dep N-Cbz-2-(Ethoxymethyl)pyrrolidine H2_PdC H₂, Pd/C Cbz_Protected_Dep->H2_PdC Free_Amine_Cbz This compound H2_PdC->Free_Amine_Cbz

Caption: Workflow for Cbz protection and deprotection.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile and Ideal for Peptide Synthesis

The Fmoc group is renowned for its base-lability, making it a cornerstone of solid-phase peptide synthesis (SPPS).[15][][17] Its stability to acidic conditions makes it orthogonal to the Boc group.[15]

Fmoc Protection of this compound

The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[15]

Experimental Protocol: Fmoc Protection

  • Dissolution: Dissolve this compound (1.0 equiv.) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Reagent Addition: Add Fmoc-Cl (1.05 equiv.) portion-wise at room temperature.

  • Reaction: Stir the mixture vigorously for 4-6 hours.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with dilute acid and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Fmoc Deprotection: A Mild Base-Mediated Cleavage

The Fmoc group is readily cleaved by treatment with a secondary amine base, such as piperidine or pyrrolidine, in a polar aprotic solvent like DMF.[18][19][20][21] The deprotection mechanism involves a β-elimination reaction.[18]

Experimental Protocol: Fmoc Deprotection

  • Dissolution: Dissolve Fmoc-protected this compound (1.0 equiv.) in N,N-dimethylformamide (DMF).

  • Base Addition: Add a 20% solution of piperidine in DMF.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 1 hour.

  • Work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Isolation: Wash the organic layer with water and brine, dry, and concentrate to yield the free amine.

Visualizing the Fmoc Protection and Deprotection Workflow

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection 2-Ethoxymethyl_pyrrolidine_Fmoc This compound FmocCl Fmoc-Cl, Base 2-Ethoxymethyl_pyrrolidine_Fmoc->FmocCl Fmoc_Protected N-Fmoc-2-(Ethoxymethyl)pyrrolidine FmocCl->Fmoc_Protected Fmoc_Protected_Dep N-Fmoc-2-(Ethoxymethyl)pyrrolidine Piperidine Piperidine in DMF Fmoc_Protected_Dep->Piperidine Free_Amine_Fmoc This compound Piperidine->Free_Amine_Fmoc

Caption: Workflow for Fmoc protection and deprotection.

Comparative Analysis and Data Summary

The choice of protecting group is dictated by the overall synthetic strategy, particularly the compatibility of the protection and deprotection conditions with other functional groups present in the molecule. Below is a comparative summary of the key features of Boc, Cbz, and Fmoc protection for this compound, with typical experimental outcomes based on literature for similar substrates.

FeatureBoc (tert-Butyloxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Typical Protection Yield >95%>90%>90%
Stability Stable to base, nucleophiles, hydrogenolysisStable to acid and baseStable to acid and hydrogenolysis (quasi-stable)
Deprotection Conditions Strong acid (TFA, HCl)[7][10]Catalytic hydrogenolysis (H₂/Pd/C)[12][14]Secondary amine base (Piperidine)[18][21]
Typical Deprotection Yield >90%>95%>95%
Orthogonality Orthogonal to Cbz and FmocOrthogonal to Boc and FmocOrthogonal to Boc
Key Advantage Robust, widely applicable, easy to handleHighly stable, orthogonal to many groupsMild, base-labile deprotection
Potential Drawback Requires strong acid for removalRequires hydrogenation (not suitable for molecules with reducible groups)Labile to basic conditions

Conclusion and Recommendations

The selection of an appropriate protecting group for this compound is a critical decision that can significantly impact the success of a synthetic route.

  • The Boc group is an excellent general-purpose protecting group, offering high yields and straightforward protocols. It is the preferred choice when subsequent reaction steps involve basic or nucleophilic reagents or catalytic hydrogenation.

  • The Cbz group provides exceptional stability and is ideal for multi-step syntheses where robust protection is required. Its orthogonality to both acid- and base-labile groups makes it a valuable component of a comprehensive protecting group strategy.

  • The Fmoc group is the go-to choice when mild, base-mediated deprotection is necessary, particularly in the context of peptide synthesis or when acid-sensitive functional groups are present in the molecule.

By understanding the distinct characteristics and experimental nuances of each protecting group, researchers can confidently select the optimal strategy to advance their synthetic endeavors involving the versatile this compound scaffold.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Lunger, J. H., et al. (2018). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Journal of Organic Chemistry, 73(10), 3807–3816.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. J. Org. Chem., 89, 5665-5674.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Hansen, T. H., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
  • Al Musaimi, O., et al. (2020). In situ Fmoc removal. Green Chemistry.
  • Wikipedia. Protecting group. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.
  • Detsi, A., et al. (2002). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 7(5), 449-461.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • Technical Disclosure Commons. (2025).
  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Guchhait, G., et al. (2016). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 57(25), 2691-2693.
  • Parepalli, M. C. S., & Galla, R. (2025). In Silico Analysis of 9H-(Fluorenyl) Methyl Lysine Carbamate Derivatives as Butyrylcholinesterase Inhibitors.
  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1479.
  • Iaroshenko, V. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(1), 22.
  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Kumar, H., et al. (2025). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz)
  • Organic Chemistry Portal. Protective Groups. [Link]

  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Ethoxymethyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation and cross-validation of analytical methods are foundational to ensuring data integrity, product quality, and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of 2-(Ethoxymethyl)pyrrolidine derivatives, a class of compounds with significant interest in pharmaceutical development.

The objective of this document is to move beyond a simple recitation of protocols. Instead, we will delve into the causality behind experimental choices, offering a framework for developing and cross-validating robust analytical methods. Every recommendation is grounded in the principles of scientific integrity and backed by authoritative sources, ensuring a self-validating system of analysis. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

The Critical Role of Method Cross-Validation

Before delving into specific techniques, it is crucial to understand the "why" behind cross-validation. When an analytical method is transferred between laboratories, instruments, or even updated with minor modifications, a cross-validation study is essential. It provides documented evidence that the performance of the two methods is equivalent and that they produce comparable results.[6] This ensures consistency and reliability of data throughout the drug development lifecycle.

The workflow for cross-validation is a systematic process to ensure the interchangeability of analytical methods.

CrossValidationWorkflow cluster_0 Method A (Original/Reference Method) cluster_1 Method B (New/Transferred Method) cluster_2 Data Comparison & Equivalence Testing A1 Define Method Parameters A2 Full Method Validation (ICH Q2) A1->A2 A3 Analyze Representative Samples A2->A3 C1 Statistical Analysis (e.g., t-test, F-test) A3->C1 B1 Define Method Parameters B2 Partial/Full Method Validation B1->B2 B3 Analyze Same Representative Samples B2->B3 B3->C1 C2 Equivalence Testing (e.g., TOST) C1->C2 D1 Equivalence Demonstrated? C2->D1 Results Meet Acceptance Criteria? E1 Methods are Interchangeable D1->E1 Yes F1 Investigate Discrepancies D1->F1 No

Caption: Workflow for the cross-validation of analytical methods.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method for this compound derivatives depends on the specific analytical challenge, including purity determination, quantification in biological matrices, or structural elucidation. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Exploits the magnetic properties of atomic nuclei for structural elucidation and quantification.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for purity, assay, and enantiomeric excess determination.[7]Suitable for volatile and thermally stable compounds. Derivatization may be required to increase volatility.[7]Primarily for structural confirmation and identification. Quantitative NMR (qNMR) can be used for assay.
Typical Detectors UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)Radiofrequency detector
Strengths Versatile, robust, and widely applicable for a broad range of pyrrolidine derivatives.High resolution and sensitivity, especially with an FID for organic analytes.Provides unambiguous structural information.
Limitations Higher solvent consumption compared to GC.Limited to volatile and thermally stable analytes without derivatization.Lower sensitivity compared to chromatographic methods.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity and Assay

The versatility of HPLC makes it a primary choice for the analysis of this compound derivatives. A reversed-phase method is typically the first approach due to the moderate polarity of these compounds.

Rationale for Method Selection: Reversed-phase HPLC is a robust and widely understood technique. The use of a C18 column provides good retention for moderately polar compounds like this compound. UV detection is straightforward, assuming the derivative has a suitable chromophore. If not, derivatization or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be necessary.

Detailed Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (or a more specific wavelength if the molecule has a stronger chromophore).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound derivative reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

  • Analysis and System Suitability:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no carryover or system peaks.

    • Make five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

Gas Chromatography (GC-FID) Method for Residual Solvents and Purity

For assessing the purity of this compound derivatives, especially concerning volatile impurities and residual solvents, GC with a Flame Ionization Detector (FID) is a powerful technique.

Rationale for Method Selection: GC-FID offers high sensitivity for organic compounds and is the gold standard for residual solvent analysis. The volatility of this compound makes it amenable to GC analysis, potentially without derivatization. A direct injection method simplifies sample preparation.[8][9][10]

Detailed Protocol:

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, FID, and an autosampler.

    • Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Standard and Sample Preparation:

    • Standard Solution (1 mg/mL): Accurately weigh approximately 50 mg of the this compound derivative reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Sample Solution (1 mg/mL): Prepare the sample in the same manner as the standard solution.

  • Analysis and System Suitability:

    • Condition the column as per the manufacturer's instructions.

    • Inject a blank (methanol) to check for system cleanliness.

    • Make five replicate injections of the standard solution. The RSD for the peak area should be ≤ 2.0%.

Structural Elucidation and Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound derivatives.

Rationale for Method Selection: NMR provides detailed information about the chemical environment of each atom in a molecule, making it the most powerful technique for structural elucidation. 1H and 13C NMR are fundamental for confirming the carbon-hydrogen framework, while 2D NMR techniques like COSY and HSQC can establish connectivity.

Typical NMR Analysis Workflow:

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation (Chemical Shifts, Coupling Constants, Correlations) D->E F Structure Confirmation E->F

Caption: A typical workflow for NMR-based structural analysis.

Key Considerations for NMR:

  • Solvent Selection: A suitable deuterated solvent that fully dissolves the sample is crucial. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices.

  • 1H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons through spin-spin coupling.

  • 13C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range proton-carbon correlations, which is invaluable for piecing together the molecular structure.

Conclusion

The cross-validation of analytical methods for this compound derivatives is a critical exercise to ensure data consistency and reliability across the pharmaceutical development pipeline. This guide has provided a framework for comparing and implementing HPLC, GC, and NMR spectroscopic methods. The choice of technique is dictated by the analytical objective, with HPLC being a versatile workhorse for purity and assay, GC excelling in the analysis of volatile components, and NMR providing definitive structural confirmation. By adhering to the principles of method validation outlined in ICH guidelines and employing a systematic approach to cross-validation, researchers can have high confidence in their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]

  • Altabrisa Group. Key ICH Method Validation Parameters to Know. (2025). Available at: [Link]

  • SIELC Technologies. Separation of Pyrrolidine, 1-(2-ethoxy-5-methyl-4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • PubMed. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. (2011). Available at: [Link]

  • ResearchGate. GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Available at: [Link]

  • Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach. Available at: [Link]

  • Acta Poloniae Pharmaceutica. GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine. (2011). Available at: [Link]

  • EPA. Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry. (1998). Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Asymmetric Synthesis: Benchmarking Proline-Derived Auxiliaries Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the precise installation of stereocenters is not merely an academic exercise; it is a critical determinant of a molecule's biological activity. Chiral auxiliaries represent a robust and reliable strategy in the synthetic chemist's toolkit to achieve this stereochemical control.[1] These molecular scaffolds are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and often recovered.[1][]

This guide provides an in-depth comparison of key commercially available chiral auxiliaries, with a particular focus on the performance of proline-derived systems, exemplified by the structural motif of 2-(ethoxymethyl)pyrrolidine found in SAMP/RAMP hydrazones, benchmarked against the widely adopted Evans' oxazolidinone auxiliaries. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their asymmetric synthesis campaigns.

Pillar 1: Evans' Oxazolidinone Auxiliaries - The Gold Standard in Acyclic Stereocontrol

Introduced by David A. Evans, chiral oxazolidinones have become a cornerstone of asymmetric synthesis, particularly for stereoselective alkylation and aldol reactions.[1][3] Their efficacy stems from a rigid, chelated transition state that effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high fidelity.

Mechanism of Action: Asymmetric Alkylation

The power of Evans' auxiliaries lies in their ability to form a conformationally locked (Z)-enolate upon deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., benzyl or isopropyl) sterically blocks one face of the enolate. The lithium cation chelates with the carbonyl oxygen and the nitrogen atom, further rigidifying the structure. This directs the electrophile to attack from the less hindered face, resulting in a predictable and high level of diastereoselectivity.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A N-Acyloxazolidinone B (Z)-Enolate (Li+ Chelation) A->B  Base (e.g., NaHMDS) C Alkylated Product B->C  Electrophile (R-X) (Attack from less hindered face) D Chiral Carboxylic Acid (or other derivative) C->D  Hydrolysis (e.g., LiOH/H2O2) E Recovered Auxiliary C->E G cluster_0 Step 1 & 2: Hydrazone & Azaenolate Formation cluster_1 Step 3: Diastereoselective Alkylation cluster_2 Step 4: Auxiliary Cleavage A Ketone/Aldehyde + SAMP/RAMP B Chiral Hydrazone A->B C Chelated (E,Z)-Azaenolate B->C  LDA, -78°C D Alkylated Hydrazone C->D  Electrophile (R-X) (Directed by chelation) E α-Alkylated Ketone/Aldehyde D->E  Ozonolysis or Hydrolysis F Recovered Auxiliary D->F

Sources

A Tale of Two Outcomes: Unraveling the Stereochemistry of 2-(Ethoxymethyl)pyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for predictable and high-fidelity stereochemical control is paramount. Chiral auxiliaries, temporarily installed stereogenic units, remain a cornerstone of this endeavor, guiding reactions to yield a desired stereoisomer. Among these, proline-derived auxiliaries have carved a significant niche due to their conformational rigidity and robust stereodirecting capabilities. This guide delves into a critical comparison of the theoretical models and experimentally observed outcomes for reactions employing (S)-2-(Ethoxymethyl)pyrrolidine, a prominent chiral auxiliary. While its sibling, (S)-2-(Methoxymethyl)pyrrolidine (SMP or SAMP when used in its hydrazone form), is more extensively documented, the underlying principles of stereochemical induction are directly translatable, offering a powerful predictive framework for chemists.

This analysis will focus on one of the most fundamental and widely used applications of this auxiliary: the diastereoselective α-alkylation of carbonyl compounds. We will dissect the established theoretical transition state models that predict the stereochemical course of the reaction and juxtapose them with the high diastereoselectivities consistently achieved in practice.

The Theoretical Framework: A Chelation-Controlled Transition State

The remarkable stereoselectivity imparted by 2-(alkoxymethyl)pyrrolidine auxiliaries is not a matter of chance; it is rooted in a well-defined and predictable transition state. The prevailing theoretical model, supported by extensive crystallographic, spectroscopic, and computational evidence, hinges on the formation of a rigid, five-membered chelate ring in the key azaenolate intermediate.[1][2]

Let's consider the archetypal reaction: the alkylation of a ketone. The ketone is first condensed with the corresponding hydrazone of (S)-2-(ethoxymethyl)pyrrolidine. Subsequent deprotonation with a strong base, typically lithium diisopropylamide (LDA), generates a lithium azaenolate. It is this intermediate that holds the key to stereocontrol.

The proposed transition state model for the alkylation step is characterized by several key features:

  • Chelation: The lithium cation is coordinated by both the nitrogen of the azaenolate and the oxygen atom of the ethoxymethyl side chain. This chelation locks the conformation of the pyrrolidine ring and the side chain, creating a rigid bicyclic-like structure.[2][3]

  • Defined π-Facial Bias: The bulky, conformationally restricted pyrrolidine ring effectively shields one face of the azaenolate double bond (the top or syn face relative to the pyrrolidine).

  • Steric Approach Control: Consequently, an incoming electrophile (e.g., an alkyl halide) is directed to attack the less sterically encumbered face (the bottom or anti face).[1][2]

This model provides a clear and rational prediction: the electrophile will add from the face opposite to the pyrrolidine ring, leading to a specific, predictable diastereomer.

G cluster_TS Theoretical Transition State Model cluster_alt Disfavored Pathway azaenolate Rigid Li-Azaenolate product Major Diastereomer azaenolate->product Forms C-E bond chelation Li+ Chelation azaenolate->chelation Coordination steric_block Steric Shielding by Pyrrolidine Ring azaenolate->steric_block Blocks Top Face minor_product Minor Diastereomer azaenolate->minor_product electrophile Electrophile (E+) electrophile->azaenolate Anti-Attack (Favored Pathway) alt_attack Syn-Attack alt_attack->azaenolate Sterically Hindered

Caption: Predicted stereochemical pathway for alkylation.

Experimental Validation: A Harmony of Prediction and Reality

The true test of any theoretical model lies in its ability to predict experimental results accurately. In the case of alkylations using 2-(alkoxymethyl)pyrrolidine auxiliaries, the experimental outcomes consistently and robustly validate the chelation-controlled model.

High diastereomeric excesses (d.e.), often exceeding 95%, are routinely achieved for the alkylation of hydrazones derived from a wide range of ketones and aldehydes.[2][4] This high fidelity holds true for various electrophiles, underscoring the robustness of the stereodirecting element.

Carbonyl SubstrateElectrophile (E-X)Typical Experimental d.e. (%)Predicted Major Diastereomer
3-PentanoneEthyl Iodide>97%(S)-configuration at new center
CyclohexanoneMethyl Iodide>95%(S)-configuration at new center
PropanalBenzyl Bromide>96%(S)-configuration at new center

Table 1: Representative experimental diastereoselectivities for the alkylation of SAMP hydrazones, a close analog of the 2-(ethoxymethyl)pyrrolidine system.[4]

The consistently high diastereoselectivities observed experimentally provide strong evidence that the reaction proceeds overwhelmingly through the predicted lowest-energy transition state. The ethoxymethyl group, like the methoxymethyl group in SAMP, plays a crucial role in locking the conformation through chelation, leading to a highly organized transition state and, consequently, a single major product diastereomer.[1][2] The minor diastereomer, which would result from attack on the sterically shielded face, is rarely observed in significant quantities, confirming the large energy difference between the two competing pathways.

Mechanistic Causality: Why Theory and Experiment Align

The strong correlation between the theoretical model and experimental results stems from fundamental principles of stereoelectronic and steric control:

  • Thermodynamic Stability of the Chelate: The formation of the five-membered ring involving Li+, the azaenolate nitrogen, and the side-chain oxygen is a thermodynamically favorable process. This chelation is the primary organizing element, reducing the conformational flexibility of the system.

  • Acyclic Stereocontrol: The chiral center at C2 of the pyrrolidine ring, derived from (S)-proline, sets the absolute stereochemistry. Its substituent (the ethoxymethyl group) is forced into a pseudo-axial position to enable chelation, which in turn dictates the puckering of the pyrrolidine ring.

  • Energy Barrier Discrepancy: Computational studies, such as those performed using Density Functional Theory (DFT), have quantified the energy difference between the transition states for attack from the two different faces.[1] These calculations confirm a significantly lower activation energy for the pathway involving electrophilic attack from the sterically accessible anti face, rationalizing the high diastereoselectivities observed.

G start Ketone + (S)-2-(Ethoxymethyl)pyrrolidine Hydrazone deprotonation Deprotonation (LDA, THF, -78°C) start->deprotonation azaenolate Chelated Li-Azaenolate Intermediate deprotonation->azaenolate alkylation Alkylation (E-X) azaenolate->alkylation alkylated_hydrazone Alkylated Hydrazone (Major Diastereomer) alkylation->alkylated_hydrazone cleavage Auxiliary Cleavage (e.g., Ozonolysis) alkylated_hydrazone->cleavage product Enantioenriched α-Alkylated Ketone cleavage->product auxiliary Recovered Auxiliary cleavage->auxiliary

Caption: Experimental workflow for asymmetric α-alkylation.

Experimental Protocol: Asymmetric α-Alkylation of 3-Pentanone

This protocol describes a typical procedure for the asymmetric alkylation of 3-pentanone using a SAMP hydrazone, which is directly analogous to the procedure for the this compound derivative.

Step 1: Formation of the Hydrazone

  • To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 equivalents) in anhydrous diethyl ether, add 3-pentanone (1.0 equivalent).

  • Add anhydrous potassium carbonate (2.0 equivalents) and stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 12-24 hours.

  • Filter the mixture to remove the potassium carbonate and wash the solid with anhydrous diethyl ether.

  • Concentrate the filtrate under reduced pressure. The crude hydrazone is typically of sufficient purity for the next step, or it can be purified by distillation.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool it to -78 °C.

  • Slowly add a solution of the hydrazone from Step 1 in anhydrous THF to the LDA solution at -78 °C. Stir the resulting orange-colored solution for 2-4 hours at this temperature to ensure complete formation of the azaenolate.

  • Add ethyl iodide (1.2 equivalents) dropwise to the azaenolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alkylated hydrazone.

Step 3: Cleavage of the Auxiliary

  • Dissolve the crude alkylated hydrazone in dichloromethane and cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with argon or oxygen to remove excess ozone.

  • Add dimethyl sulfide (2.0 equivalents) and allow the solution to warm to room temperature.

  • Concentrate the mixture and purify the resulting ketone by flash column chromatography to yield (S)-4-methyl-3-heptanone. The chiral auxiliary can often be recovered from the reaction mixture.[4]

Conclusion

The use of this compound and its analogues as chiral auxiliaries in asymmetric alkylations represents a powerful and reliable synthetic strategy. The remarkable consistency between the theoretical chelation-controlled transition state model and the high diastereoselectivities observed experimentally provides a strong predictive foundation for synthetic planning. This synergy of theory and practice allows researchers to confidently design synthetic routes to complex chiral molecules, secure in the knowledge that the stereochemical outcome is governed by a well-understood and robust mechanistic framework. This reliability is a critical asset in the fields of medicinal chemistry and drug development, where the precise control of stereochemistry is not just an academic exercise, but a fundamental requirement.

References

  • [1] The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Journal of Organic Chemistry. [Link]

  • [2] Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. [Link]

  • [3] Asymmetic Alkylation of SAMP Hydrazone. ChemTube3D. [Link]

  • [4] ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(Ethoxymethyl)pyrrolidine: From Lab Bench to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe and effective handling of 2-(Ethoxymethyl)pyrrolidine (CAS No. 883538-81-6). In the fast-paced environment of drug discovery and chemical research, a deep, practical understanding of the reagents we work with is paramount. This document moves beyond mere procedural lists to provide a framework of scientific reasoning, ensuring that every step you take is grounded in safety and operational excellence. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to maintain the integrity of your research.

Section 1: Hazard Assessment - The "Why" Behind the Precautions

This compound is a valuable building block, but its chemical properties necessitate a thorough understanding of its potential hazards. The Globally Harmonized System (GHS) provides a clear classification of these risks, which forms the basis of our handling protocols.[1] Ignoring these classifications is not just a procedural violation; it's an oversight of the compound's inherent reactivity and potential biological effects.

Hazard ClassificationGHS CategoryHazard StatementPractical Implication in the Lab
Acute Toxicity, Oral Category 4H302: Harmful if swallowedAccidental ingestion could lead to significant illness. Strict prohibition of eating, drinking, or smoking in the lab is critical.[1][2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact can cause redness, inflammation, and discomfort. Proper glove selection and immediate decontamination upon contact are essential.[1]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationSplashes can result in significant, potentially lasting eye damage. Appropriate eye protection is non-negotiable.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort. All handling of open containers must be done in a well-ventilated area, preferably a fume hood.[1]

Understanding these hazards allows us to move from a "rules-based" to a "risk-based" safety approach, where protocols are dynamic and adapted to the specific scale and nature of the work being performed.

Section 2: Engineering Controls - Your First Line of Defense

Personal Protective Equipment (PPE) is crucial, but it should never be the primary method of protection. Engineering controls are designed to remove the hazard at its source, providing a passive and highly effective layer of safety.

  • Chemical Fume Hood: The single most important engineering control for handling this compound. All manipulations that could generate vapors or aerosols—including weighing, transferring, and mixing—must be performed inside a certified chemical fume hood.[3][4] This is to mitigate the risk of respiratory irritation (H335).[1] The hood's airflow contains and exhausts vapors, preventing them from entering the laboratory environment.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[4] In the event of a significant splash to the body or eyes, immediate and prolonged flushing (at least 15 minutes) is critical to minimizing injury from skin and eye irritation (H315, H319).[1]

Section 3: Personal Protective Equipment (PPE) - The Essential Barrier

PPE is the final barrier between you and the chemical. The selection of appropriate PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure and the associated risks of exposure.

Recommended PPE for Various Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Transporting a Closed Container Safety glasses with side shieldsNitrile gloves (single pair)Lab coatNot generally required
Weighing/Transfer (<10g) Chemical splash gogglesDouble-gloving (e.g., nitrile)Lab coatNot required if performed in a fume hood
Reaction Setup/Workup (>10g) Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatNot required if performed in a fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant coverallsNIOSH-approved respirator with organic vapor cartridges may be required depending on spill size and location[4]
In-Depth Look at PPE Selection:
  • Eye and Face Protection: Standard safety glasses are inadequate as they do not protect from splashes. Chemical splash goggles that form a seal around the eyes are mandatory.[4] For larger volume transfers or reactions where the risk of splashing is higher, a full-face shield should be worn over the goggles.[4]

  • Hand Protection: The choice of glove material is critical. While no specific permeation data for this compound is readily available, we can make informed decisions based on its chemical class and data for similar solvents. Nitrile gloves are a good starting point for incidental contact.[5][6] However, for prolonged handling or immersion, heavier-duty gloves such as neoprene or PVC should be considered.[7] Crucially, always check the glove manufacturer's specific chemical resistance data before use. Thin disposable gloves are for splash protection only and should be changed immediately upon contamination.[8]

  • Body Protection: A standard lab coat is the minimum requirement.[4] When handling quantities greater than a few grams or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9]

  • Respiratory Protection: If work must be performed outside of a fume hood (which is strongly discouraged), or in the event of a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[4]

Section 4: Operational Plan - A Step-by-Step Workflow for Safe Handling

This section provides a procedural workflow for a common laboratory task: preparing a solution of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood is Operational prep2 Don Appropriate PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Apron prep1->prep2 prep3 Assemble All Necessary Equipment (Beakers, Spatula, Solvent, etc.) prep2->prep3 handle1 Place Chemical on Balance prep3->handle1 handle2 Carefully Weigh Desired Amount handle1->handle2 handle3 Transfer to Beaker handle2->handle3 handle4 Slowly Add Solvent handle3->handle4 handle5 Cap and Label Container handle4->handle5 clean1 Decontaminate Spatula and Beaker handle5->clean1 clean2 Wipe Down Work Surface clean1->clean2 clean3 Segregate Waste: - Contaminated Gloves/Wipes to Solid Waste - Rinse Solvent to Liquid Waste clean2->clean3 clean4 Remove PPE and Wash Hands clean3->clean4

Caption: Standard workflow for handling this compound.

Section 5: Emergency Response - Spill and Disposal Plans

Preparedness is key to mitigating the impact of an accidental release.

Spill Response Decision Flowchart

decision decision action action stop stop start Spill Occurs q1 Is the spill large (>100mL) or in a poorly ventilated area? start->q1 action_evacuate Alert others and evacuate the area. Call emergency response. q1->action_evacuate Yes q2 Do you have the correct PPE and spill kit? q1->q2 No action_cleanup 1. Absorb with inert material (vermiculite, sand). 2. Collect in a sealed container. 3. Decontaminate the area. 4. Dispose of as hazardous waste. q2->action_cleanup Yes action_get_help Do not proceed. Secure the area and get assistance. q2->action_get_help No

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethoxymethyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
2-(Ethoxymethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.